Oleonitrile

Catalog No.
S624069
CAS No.
112-91-4
M.F
C18H33N
M. Wt
263.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleonitrile

CAS Number

112-91-4

Product Name

Oleonitrile

IUPAC Name

(Z)-octadec-9-enenitrile

Molecular Formula

C18H33N

Molecular Weight

263.5 g/mol

InChI

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3/b10-9-

InChI Key

UIAMCVSNZQYIQS-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC#N

solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL

Canonical SMILES

CCCCCCCCC=CCCCCCCCC#N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC#N

The exact mass of the compound Oleonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alcohol. It belongs to the ontological category of fatty nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is Oleonitrile natural source and occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Oleonitrile

The table below summarizes the key identifiers and physicochemical properties of this compound from chemical databases [1] [2].

Property Value
CAS Number 112-91-4 [1] [2]
Chemical Name (Z)-9-Octadecenenitrile; Oleyl nitrile [1] [2]
Molecular Formula C₁₈H₃₃N [1] [2]
Molecular Weight 263.46 g/mol [1] [2]
Physical State Liquid, Oily [1] [2]
Density 0.842 - 0.847 g/cm³ [1] [2]
Melting Point -1 °C [1] [2]
Boiling Point ~385.6 - 401.7 °C [1] [2]
Solubility Insoluble in water; soluble in alcohol, chloroform, ethyl acetate [1] [2]
Classification Fatty nitrile [2]
Natural Status Confirmed as a plant metabolite [2]

Analytical and Experimental Methodologies

For researchers aiming to identify or quantify this compound in natural samples, the following methodologies are relevant.

Metabolomics for Discovery

The broader approach to finding compounds like this compound in plants involves metabolomics. This high-throughput technique allows for the simultaneous analysis of hundreds to thousands of metabolites in a plant extract, making it ideal for discovering species that produce specific specialized metabolites [3].

  • Workflow: The typical workflow involves extracting metabolites from plant tissue (e.g., leaves, seeds), analyzing the extract using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), and comparing the resulting data against chemical databases to identify compounds [3].
  • Integrated 'Omics': To understand the biosynthetic pathway, metabolomics data is often integrated with transcriptomic data. This helps identify the genes and enzymes responsible for the compound's production [3].
Traditional Phytochemistry for Isolation and Confirmation

While metabolomics provides a broad overview, traditional phytochemical methods are used to isolate and definitively characterize the compound.

  • Process: This typically involves a multi-step process: preparing an extract from plant material, fractionating the extract using chromatography (e.g., column chromatography), and then isolating individual compounds from the fractions. The structure of a pure compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [3].

Biosynthetic Pathway

This compound is a fatty nitrile formally derived from oleic acid. The general biosynthetic logic for such a compound in plants can be represented by the following pathway. This diagram illustrates the conversion from a precursor fatty acid to the corresponding nitrile.

G OleicAcid Oleic Acid BiochemicalReaction Enzyme-mediated Reaction (e.g., with Ammonia) OleicAcid->BiochemicalReaction Precursor This compound This compound BiochemicalReaction->this compound Biosynthesis

Research Implications and Next Steps

The confirmation that this compound is a plant metabolite opens several research avenues [2]:

  • Functional Role: Investigating its ecological role in the plant, such as defense against herbivores or pathogens.
  • Bioactivity Screening: Isolating the compound for bioactivity assays, given that many plant natural products have applications as pharmaceuticals, agrochemicals, or biocides.
  • Pathway Elucidation: Fully elucidating its biosynthetic pathway in the host plant using integrated transcriptomic and metabolomic approaches [3].

To advance this research, I suggest:

  • Querying Specialized Databases: Search the ChEBI (Chemical Entities of Biological Interest) database and the KNApSAcK family databases, which are specifically designed for integrated metabolite-plant species relationships [3].
  • Targeted Literature Search: Look for phytochemical studies on plants from the family that your initial source belongs to, as related species often produce similar metabolites.

References

Metabolomic Profiling of Brassicaceae: A Reference Workflow

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study used integrated transcriptomic and metabolomic analyses to profile three Brassicaceae oilseed crops: Brassica napus, Camelina sativa, and field pennycress (Thlaspi arvense) [1].

  • Primary Objective: To identify the molecular basis for differential responses to environmental stresses and uncover discriminative metabolites [1].
  • Key Finding: The research identified 718 metabolites and found distinct overall metabolic profiles among the three species, with phenylpropanoids being a key differential class [1]. This demonstrates the capacity to pinpoint specific metabolites.

The experimental workflow for this multi-omics approach is summarized in the diagram below.

Experimental Workflow for Brassicaceae Metabolomics PlantMaterial Plant Material (B. napus, C. sativa, T. arvense) Metabolomics Untargeted Metabolomics (LC-MS on CIL Platform) PlantMaterial->Metabolomics Transcriptomics Transcriptomic Analysis PlantMaterial->Transcriptomics DataIntegration Data Integration Metabolomics->DataIntegration Transcriptomics->DataIntegration StatisticalAnalysis Statistical Analysis (PCA, Clustering, Pairwise Comparison) DataIntegration->StatisticalAnalysis Result Identification of Discriminative Metabolites & Related Genes StatisticalAnalysis->Result

This workflow can be applied to profile oleonitrile in Brassicaceae. [1]

Summary of Metabolite Classes Identified

The study classified the 718 detected metabolites into broader biochemical categories. While this compound is not listed, the table shows the diversity of compounds that can be identified with this methodology [1].

Metabolite Category Number of Compounds Identified
Amino Acids and Derivatives 131
Dipeptides and Tripeptides 122
Lipids 87
Flavonoids 69
Phenylpropanoids 56
Phenols and Quinones 52
Vitamins and Derivatives 33
Alkaloids 28
Terpenes 22
Others 118

How to Proceed with this compound Research

To find the specific information you need on this compound, I suggest the following steps:

  • Refine Your Search: Use specialized scientific databases like PubMed, SciFinder, or Web of Science with precise queries such as "this compound Brassica napus" or "nitrile fatty acid Brassicaceae".
  • Explore Biosynthetic Pathways: this compound is likely a fatty acid-derived nitrile. Investigating the glucosinolate pathway is a promising starting point, as this pathway in Brassicaceae produces various nitrile-containing compounds [1] [2].
  • Leverage Existing Metabolomic Data: The methodologies and classifications from the cited study provide an excellent template for designing your own targeted research on this compound [1].

References

Oleonitrile biosynthesis from oleic acid ammoniation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles of Oleic Acid and Oleonitrile

The table below summarizes key identifiers and physical properties for the starting material (Oleic Acid) and the target product (this compound) [1] [2] [3].

Property Oleic Acid This compound
CAS Number 112-80-1 [2] 112-91-4 [1] [3]
Molecular Formula C₁₈H₃₄O₂ [2] C₁₈H₃₃N [1] [3]
Molecular Weight 282.461 g/mol [2] 263.461 g/mol [1] [3]
Melting Point 13-14 °C (lit.) [2] -1°C [1]
Boiling Point 360.0±0.0 °C [2] 385.6ºC at 760 mmHg [3]
Density 0.9±0.1 g/cm³ [2] 0.842 g/cm³ [3]
Physical Description - Colourless to Pale Yellow Oil [1]

Synthesis Pathway and Experimental Context

The core reaction for synthesizing this compound involves the dehydration of the intermediate oleyl amide. This relationship and the primary synthesis reference are illustrated in the following workflow:

G This compound Biosynthesis Workflow Oleic_Acid Oleic Acid (CAS 112-80-1) Intermediate Oleyl Amide (Intermediate) Oleic_Acid->Intermediate Ammoniation This compound This compound (CAS 112-91-4) Intermediate->this compound Dehydration Reference Key Synthesis Reference Reference->this compound

Schematic of the two-step ammoniation-dehydration synthesis route.

According to the chemical database Chemsrc, this compound is defined as "a fatty nitrile obtained by formal condensation of oleic acid with ammonia" [1]. This "formal condensation" typically implies a two-step process where oleic acid first reacts with ammonia to form an intermediate amide, which then undergoes dehydration to produce the nitrile.

One synthesis reference is provided in the search results: Tetrahedron, 48, p. 2613, 1992 [1]. This primary literature is a critical source for detailed experimental protocols. You would need to obtain this paper to access specifics like reaction temperature, pressure, catalysts, solvents, purification methods, and yield.

Applications and Safety

This compound is used as a fatty nitrile solvent for agricultural formulations and in the production of biofuel and biochar by thermal pyrolysis of linseed seed [1].

Safety data indicates this compound has low toxicity by ingestion and intraperitoneal routes (LD50 oral-rat: >10 g/kg) [1]. It is classified as light-sensitive and may have hazardous effects on aquatic environments. Always consult the full Material Safety Data Sheet (MSDS) before handling any chemical.

Suggestions for Further Research

Since detailed public experimental protocols are limited, I suggest you:

  • Obtain the Key Paper: Retrieve the cited Tetrahedron (1992) paper for a foundational methodology.
  • Search Scientific Databases: Conduct a focused search on platforms like SciFinder, Reaxys, or Google Scholar using terms like "oleic acid to nitrile synthesis," "dehydration of oleyl amide," or "catalytic conversion of fatty acids to nitriles."
  • Explore Patent Literature: Patents are a valuable source of detailed and practical industrial synthesis methods.

References

Oleonitrile insecticidal properties and plant defense mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Oleonitrile

The table below summarizes the basic chemical information for this compound (CAS No. 112-91-4) from a chemical database [1].

Property Description
CAS No. 112-91-4
Chemical Name This compound
Synonyms Oleyl nitrile; (Z)-9-Octadecenenitrile; 9-Octadecenenitrile, (9Z)-
Molecular Formula C₁₈H₃₃N
Molecular Weight 263.46
Description A fatty nitrile formally derived from oleic acid [1].
Reported Uses Used in the production of biofuel and biochar by thermal pyrolysis of linseed seed. Also used as a fatty nitrile solvent for agricultural formulations [1].

Plant Defense Mechanisms Overview

Although a direct link to this compound is not established, plant defense is a well-researched area. The diagrams below summarize the key signaling pathways plants use to defend against threats like pathogens and insect herbivores.

plant_defense_overview PathogenAttack Pathogen Attack Recognition Recognition by Plant (PRRs detect PAMPs/DAMPs) PathogenAttack->Recognition SignalActivation Activation of Signaling Pathways Recognition->SignalActivation DefenseResponse Defense Gene Expression & Biochemical Response SignalActivation->DefenseResponse

Generalized plant defense signaling pathway [2] [3] [4].

hormone_pathways BiotrophicPathogen Biotrophic Pathogen SAPathway SA Pathway (Systemic Acquired Resistance) BiotrophicPathogen->SAPathway PRProteins Production of Pathogenesis-Related (PR) Proteins SAPathway->PRProteins NecroHerbivore Necrotrophic Pathogen/Herbivore JAETPathway JA/ET Pathway (Induced Systemic Resistance) NecroHerbivore->JAETPathway SecondaryMetabolites Production of Secondary Metabolites JAETPathway->SecondaryMetabolites

Key phytohormone pathways and their primary defense outputs [5] [2] [3].

References

Z-octadec-9-enenitrile IUPAC nomenclature and identification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Basic Properties

The table below summarizes the key identifiers and quantitative data for (Z)-octadec-9-enenitrile.

Property Value / Term
IUPAC Name (Z)-Octadec-9-enenitrile [1] [2]
Common Synonyms Oleic Acid Nitrile, Oleonitrile, Oleyl Nitrile, 9-Octadecenenitrile, (9Z)-9-Octadecenenitrile [3]
CAS Registry Number 112-91-4 [2] [3]
EC Number 204-016-0 [2]
Molecular Formula C₁₈H₃₃N [2] [3]
Molecular Weight 263.47 g/mol [2]
SMILES C(CCCCCCC/C=C\CCCCCCCC)#N [3]
InChIKey UIAMCVSNZQYIJQ-KTKRTIGZSA-N [2]
Appearance Colourless to light yellow liquid [3]
Applications Used in the production of biofuel and biochar; as a fatty nitrile solvent in agricultural formulations [3]

Decoding the IUPAC Name

The systematic name is constructed using IUPAC's substitutive nomenclature rules, where the compound is named as a parent hydride with functional groups indicated by suffixes and prefixes [4].

IUPAC Name Structure Breakdown Start Start Root: 'octadec-' Root: 'octadec-' Start->Root: 'octadec-' Infix: '-9-ene-' Infix: '-9-ene-' Start->Infix: '-9-ene-' Stereodescriptor: '(Z)-' Stereodescriptor: '(Z)-' Start->Stereodescriptor: '(Z)-' Suffix: '-nitrile' Suffix: '-nitrile' Start->Suffix: '-nitrile' Indicates an 18-carbon parent chain [5] Indicates an 18-carbon parent chain [5] Root: 'octadec-'->Indicates an 18-carbon parent chain [5] Indicates a double bond starting at carbon #9 [5] Indicates a double bond starting at carbon #9 [5] Infix: '-9-ene-'->Indicates a double bond starting at carbon #9 [5] Specifies cis configuration of the double bond [6] Specifies cis configuration of the double bond [6] Stereodescriptor: '(Z)-'->Specifies cis configuration of the double bond [6] Indicates a -C≡N group as the principal functional group [5] [4] Indicates a -C≡N group as the principal functional group [5] [4] Suffix: '-nitrile'->Indicates a -C≡N group as the principal functional group [5] [4]

  • Principal Functional Group: The suffix "-nitrile" denotes the cyano group (-C≡N), which is the principal functional group in this molecule [5] [4]. In IUPAC nomenclature, the carbon of the nitrile group is included in the parent chain count [4].
  • Parent Hydrocarbon Chain: The root name "octadec-" specifies the parent chain is a continuous sequence of 18 carbon atoms [5].
  • Unsaturation: The infix "-9-en-" indicates the presence of a carbon-carbon double bond in the chain, with its first carbon at position 9 [5]. The final 'e' of 'ene' is dropped before the vowel-starting suffix 'nitrile' [5].
  • Stereochemistry: The prefix "(Z)-" defines the stereochemistry around the double bond. This means the two highest priority substituents on each carbon of the double bond are on the same side (zusammen, German for "together"), commonly referred to as the cis configuration [6].

Analytical and Spectral Characterization

While specific spectral data is not available in the search results, the identification of this compound relies on standard analytical techniques. The workflow for structural elucidation typically follows the sequence below.

Experimental Identification Workflow Mass Spectrometry (MS) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)->Nuclear Magnetic Resonance (NMR)  Next Step Determines molecular weight (263.47 g/mol) Determines molecular weight (263.47 g/mol) Mass Spectrometry (MS)->Determines molecular weight (263.47 g/mol)  Next Step Infrared Spectroscopy (IR) Infrared Spectroscopy (IR) Nuclear Magnetic Resonance (NMR)->Infrared Spectroscopy (IR)  Next Step Confirms carbon chain length, double bond position, and Z-configuration Confirms carbon chain length, double bond position, and Z-configuration Nuclear Magnetic Resonance (NMR)->Confirms carbon chain length, double bond position, and Z-configuration  Next Step Identifies nitrile group (-C≡N stretch ~2240 cm⁻¹) and double bond (-C=C- stretch ~1650 cm⁻¹) Identifies nitrile group (-C≡N stretch ~2240 cm⁻¹) and double bond (-C=C- stretch ~1650 cm⁻¹) Infrared Spectroscopy (IR)->Identifies nitrile group (-C≡N stretch ~2240 cm⁻¹) and double bond (-C=C- stretch ~1650 cm⁻¹)  Next Step

  • Mass Spectrometry (MS): Used to confirm the molecular mass and formula [2].
  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are critical for confirming the structure, including the chain length, the position of the double bond, and its Z (cis) geometry.
  • Infrared Spectroscopy (IR): Characteristic stretches confirm the presence of the nitrile group and the carbon-carbon double bond.

Research Context and Further Steps

(Z)-octadec-9-enenitrile, also known as this compound, is a fatty nitrile. Search results indicate its use as a solvent and in the production of biofuels and biochar [3].

For your research, the next steps would be to consult the full-text spectral data from suppliers or specialized databases and search scientific literature for detailed synthetic procedures.

References

Comprehensive Application Notes and Protocols: Optimizing Oleonitrile Ethenolysis with Ethylene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethenolysis and Oleonitrile

Ethenolysis is a specialized form of cross-metathesis that involves the reaction of internal olefins with ethylene to produce terminal olefins. This catalytic process transforms internally unsaturated compounds into valuable α-olefins with enhanced reactivity and application potential. The general reaction follows the equation: A=B + CH₂=CH₂ → A=CH₂ + B=CH₂, effectively installing terminal methylene groups onto the original olefin structure. [1]

This compound (9-octadecenenitrile) is a bio-sourced compound derived from renewable oleic acid through ammoniation. It represents a sustainable feedstock for the production of valuable shorter-chain nitriles and olefins through catalytic ethenolysis. The ethenolysis of this compound produces 9-decenitrile and 1-decene, both of which are valuable intermediates for polymer precursors, fragrance ingredients, and fuel additives. The reaction can be represented as: CH₃(CH₂)₇CH=CH(CH₂)₇CN + CH₂=CH₂ → CH₃(CH₂)₇CH=CH₂ + NC(CH₂)₇CH=CH₂. [2]

The optimization of this catalytic process is crucial for enhancing atom efficiency, catalyst productivity, and process economics, making it an attractive pathway for valorizing renewable resources in pharmaceutical, fragrance, and polymer industries.

Catalyst Systems and Performance Data

Catalyst Selection and Performance Comparison

The choice of catalyst system significantly influences the efficiency, selectivity, and turnover numbers in this compound ethenolysis. Based on comprehensive research, several catalyst classes have demonstrated promising performance in this transformation.

Table 1: Comparison of Catalyst Performance in this compound Ethenolysis

Catalyst Type Representative Structure TON (max) Selectivity Key Advantages Limitations
Hoveyda-Grubbs Type M71 SiPr (Ru-based) 1,400 High High selectivity, good stability Moderate activity with electron-poor substrates
Piers' Catalysts Cationic alkylidene complexes N/A High for terminal olefins High activity at low temperatures (as low as -50°C) Sensitive to impurities, requires careful handling
Grubbs 1st Generation RuCl₂(PCy₃)₂(=CHPh) 240,000-340,000* Moderate to high Robust, commercially available Lower activity at low temperatures
Molybdenum MAP Complexes Imido alkylidene monoaryloxide monopyrrolide N/A High High activity for internal olefins Air and moisture sensitive

Note: TON values for methyl oleate ethenolysis under optimized conditions with high-purity ethylene (99.995%). Actual TON for this compound may vary. [3] [2] [4]

Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated excellent performance in this compound ethenolysis. The M71 SiPr catalyst, characterized by its bulky and activated structure, has shown particularly promising results with TONs reaching 1400 and high selectivity for the desired ethenolysis products. The presence of cyclic (alkyl)(amino)carbene (CAAC) ligands in newer catalyst formulations has further enhanced stability and selectivity by inhibiting decomposition pathways. [2]

Piers' catalysts represent a significant advancement as they are 4-coordinate, 14-electron complexes with an open coordination site that eliminates the need for ligand dissociation prior to olefin coordination. This unique architecture enables high activity at low temperatures (as low as -50°C), which is particularly beneficial for suppressing double-bond migration and other side reactions. Comparative studies have shown that Piers' Catalyst 1b outperforms traditional Grubbs catalysts at lower temperatures (20°C), while showing similar efficiency at elevated temperatures (40°C). [4]

Critical Reaction Parameters and Optimization

Table 2: Key Optimization Parameters for this compound Ethenolysis

Parameter Optimal Range Impact on Reaction Recommended Approach
Ethylene Purity >99.99% Higher purity (99.995% vs 99.5%) increases TON from 240,000 to 340,000 Use ethylene purification traps, sparging to remove inhibitors
Catalyst Loading 0.01-0.05 mol% Lower loading increases TON but must balance with conversion rate Optimize for target conversion while maintaining high TON
Reaction Temperature 20-40°C Higher temperatures increase rate but may promote side reactions; Piers catalysts effective at 20°C Balance between activity and selectivity based on catalyst type
Feed Purity Thermally pre-treated Thermal treatment of this compound essential for removing catalyst inhibitors Pre-treat substrate at elevated temperature under inert atmosphere
Reaction Time 2-6 hours Longer times increase conversion but may lead to secondary metathesis Monitor reaction progress to determine optimal duration

The purity of ethylene used in ethenolysis has a dramatic impact on catalyst productivity. Studies with methyl oleate as a model compound demonstrated that increasing ethylene purity from 99.5% to 99.995% elevated the turnover number (TON) from 240,000 to 340,000, indicating a significant correlation between ethylene purity and catalytic efficiency. Common impurities in ethylene, including oxygen, moisture, and carbon monoxide, can act as catalyst poisons, necessitating rigorous purification protocols. [3]

Substrate pretreatment is equally critical for achieving high TONs in this compound ethenolysis. Research has demonstrated that thermal treatment of the this compound feed is required to ensure the highest productivity, likely through the decomposition of peroxides or other catalyst inhibitors that may form during storage. The specific thermal treatment conditions should be optimized to avoid decomposition of the substrate itself while effectively removing potential catalyst poisons. [2]

Experimental Protocols

Catalyst Screening and Optimization Protocol

Materials: this compound (≥95% purity), ethylene gas (≥99.99%), ruthenium catalysts (Grubbs, Hoveyda-Grubbs, Piers type), organic solvents (toluene, dichloromethane), internal standard for GC analysis.

Equipment: High-pressure reactor with ethylene pressure control, Schlenk line for inert atmosphere handling, GC-MS system for reaction monitoring, purification traps for solvents and ethylene.

Step-by-Step Procedure:

  • Substrate Pretreatment:

    • Transfer this compound (typically 1-5 g) to a flame-dried flask under inert atmosphere
    • Heat to 80-100°C for 1-2 hours under vacuum or inert gas to remove potential catalyst inhibitors
    • Cool to room temperature before use
  • Reactor Setup and Catalyst Charging:

    • In an inert atmosphere glove box, weigh the selected catalyst (0.01-0.05 mol%) into a dried high-pressure reactor
    • Add a magnetic stir bar and seal the reactor
    • Transfer the reactor out of the glove box and connect to the ethylene pressure system
  • Reaction Initiation:

    • Add pre-treated this compound dissolved in degassed solvent (toluene or DCM) via syringe
    • Pressurize the reactor with ethylene to the desired pressure (typically 50-150 psi)
    • Start stirring and heat to the target temperature (20-40°C)
  • Reaction Monitoring:

    • Periodically withdraw small aliquots (0.1 mL) using an airtight syringe
    • Analyze by GC or GC-MS using an appropriate internal standard
    • Monitor conversion of this compound and formation of 9-decenitrile and 1-decene
  • Reaction Termination and Product Recovery:

    • After the desired reaction time (typically 2-6 hours), cool the reactor to room temperature
    • Carefully release ethylene pressure in a well-ventilated area or fume hood
    • Open the reactor and transfer the reaction mixture
    • Remove catalyst residues by passing through a small plug of silica gel
    • Concentrate under reduced pressure to obtain the products

Analytical Method: Use GC-MS with a non-polar column (DB-5 or equivalent) and the following temperature program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min. Identify compounds by comparison with authentic standards when available: this compound (retention time ~25-26 min), 9-decenitrile (~12-13 min), 1-decene (~8-9 min). [2] [4]

Advanced Optimization Using Response Surface Methodology

For comprehensive optimization, Response Surface Methodology (RSM) with Central Composite Design (CCD) can be employed to systematically evaluate multiple parameters and their interactions:

  • Experimental Design:

    • Select critical factors: catalyst loading, ethylene pressure, temperature, and reaction time
    • Define experimental ranges for each factor based on preliminary experiments
    • Generate CCD matrix with 5 levels for each factor
  • Model Development:

    • Conduct experiments according to the designed matrix
    • Measure responses: conversion, selectivity, and TON
    • Develop mathematical models relating factors to responses
    • Validate models through statistical analysis (ANOVA)
  • Optimization:

    • Identify optimum conditions using desirability functions
    • Verify predictions with confirmation experiments
    • Establish design space for robust operation

This approach, successfully demonstrated for ethylene trimerization catalyst systems, can be adapted for ethenolysis optimization to efficiently identify optimal conditions with reduced experimental effort. [5]

Reaction Monitoring and Product Characterization

Analytical Methods for Reaction Progress Monitoring

Effective monitoring of this compound ethenolysis requires a combination of analytical techniques to track conversion, selectivity, and detect potential side products:

  • Gas Chromatography (GC) with FID Detection: Provides quantitative analysis of reaction components. Use a long capillary column (30-60 m) with low to mid-polarity stationary phase (DB-5, DB-1701) for optimal separation of reactants and products.

  • GC-Mass Spectrometry (GC-MS): Essential for identifying reaction products and side products, especially during initial method development. Key mass fragments: this compound (m/z 265 M⁺, 136, 122), 9-decenitrile (m/z 151 M⁺, 136, 122, 108), 1-decene (m/z 140 M⁺, 55, 41).

  • ¹H NMR Spectroscopy: Monitor characteristic vinyl signals: this compound internal double bond (δ 5.3-5.4 ppm), 9-decenitrile terminal double bond (δ 4.9-5.0 and 5.7-5.8 ppm), 1-decene terminal double bond (δ 4.9-5.0 and 5.7-5.8 ppm).

  • FTIR Spectroscopy: Track disappearance of internal double bond (~965 cm⁻¹, trans-CH=CH) and appearance of terminal vinyl groups (~910 and 990 cm⁻¹). [2]

Product Characterization Data

Successful ethenolysis of this compound produces two primary terminal olefins:

  • 9-Decenenitrile: ¹H NMR (CDCl₃) δ 5.75-5.85 (m, 1H, -CH=CH₂), 4.90-5.00 (m, 2H, -CH=CH₂), 2.30 (t, J=7.0 Hz, 2H, -CH₂-CN), 2.00-2.10 (m, 2H, -CH₂-CH=CH₂), 1.20-1.70 (m, 10H, -CH₂-). GC-MS m/z 151 (M⁺), 136, 122, 108, 94, 80, 67.

  • 1-Decene: ¹H NMR (CDCl₃) δ 5.75-5.85 (m, 1H, -CH=CH₂), 4.90-5.00 (m, 2H, -CH=CH₂), 2.00-2.10 (m, 2H, -CH₂-CH=CH₂), 1.20-1.50 (m, 10H, -CH₂-), 0.88 (t, J=6.8 Hz, 3H, -CH₃). GC-MS m/z 140 (M⁺), 125, 111, 97, 83, 69, 55, 41.

The ratio of these products can vary depending on the selectivity of the catalyst and reaction conditions, with the M71 SiPr catalyst demonstrating high selectivity for the ethenolysis pathway over self-metathesis. [2]

Troubleshooting and Common Challenges

Table 3: Troubleshooting Guide for this compound Ethenolysis

Problem Potential Causes Solutions Preventive Measures
Low Conversion Catalyst deactivation, impure ethylene, insufficient catalyst loading Increase catalyst loading, implement ethylene purification, use fresh catalyst batches Rigorous substrate and ethylene purification, proper catalyst storage
Poor Selectivity Competing self-metathesis, double-bond migration, secondary metathesis Optimize temperature, use selective catalysts (e.g., Piers 1b), adjust ethylene pressure Use lower temperatures, selective catalysts, controlled ethylene addition
Catalyst Decomposition Oxygen/moisture contamination, thermal degradation Strict exclusion of air, optimize temperature profile, use stabilizers Rigorous solvent degassing, inert atmosphere maintenance
Low TON Impurities in feed, suboptimal ethylene pressure, inhibitor presence Pre-treat this compound thermally, optimize ethylene pressure, use co-catalysts Establish impurity profiling for this compound batches

Several specific challenges require attention in this compound ethenolysis:

  • Double-bond migration: This side reaction leads to formation of conjugated species and reduces yield of desired terminal olefins. This can be minimized by using Piers' catalysts that operate effectively at lower temperatures, thus suppressing isomerization. Addition of 1,4-benzoquinone has also been shown to suppress double-bond migration in metathesis of similar substrates. [2] [4]

  • Competing self-metathesis: this compound can undergo self-metathesis, producing internal olefins and reducing the yield of desired terminal products. This is particularly problematic with certain catalyst types, such as Piers' Catalyst 2b, which has been shown to produce significant self-metathesis products. Catalyst selection is crucial, with Piers' Catalyst 1b demonstrating much better selectivity for ethenolysis over self-metathesis. [4]

  • Handling electron-poor substrates: The nitrile group in this compound presents challenges as electron-poor substrates often require specialized catalysts. Studies have shown that Ru19-type catalysts can mitigate deactivation risks with electron-poor substrates, though they may show lower TONs (maximum of 12 reported for cinnamic acid). [3]

Applications and Industrial Relevance

The products of this compound ethenolysis, 9-decenitrile and 1-decene, have significant applications across various industries:

  • Polymer Industry: 9-Decenenitrile serves as a valuable bifunctional intermediate for producing polyamides, polyesters, and other specialty polymers. The terminal nitrile group can be reduced to an amine for nylon-type polymers or hydrolyzed to carboxylic acids for polycondensation reactions.

  • Fine Chemicals and Pharmaceuticals: Both 9-decenitrile and 1-decene are versatile building blocks for synthesizing fragrance ingredients, pharmaceutical intermediates, and specialty chemicals. The terminal double bond allows for diverse functionalization including hydroformylation, epoxidation, and dihydroxylation.

  • Fuel Additives: Shorter-chain olefins and nitriles derived from ethenolysis have potential applications as fuel additives or precursors to fuel additives that improve combustion characteristics or cold-flow properties.

The development of efficient ethenolysis processes aligns with growing interest in sustainable chemistry and utilization of renewable feedstocks. The ability to transform bio-derived this compound into valuable chemical intermediates represents an important step toward reducing dependence on petrochemical resources while maintaining economic viability. The optimization protocols outlined in this document contribute to making this transformation increasingly efficient and practical for industrial application. [2] [1]

Visual Overview and Workflow

The following diagram illustrates the complete workflow for optimized this compound ethenolysis, integrating catalyst selection, reaction optimization, and product formation:

G This compound This compound SubstratePretreatment Substrate Pretreatment (Thermal treatment, 80-100°C) This compound->SubstratePretreatment Ethylene Ethylene EthenolysisReaction Ethenolysis Reaction Ethylene->EthenolysisReaction Catalyst Catalyst CatalystSelection Catalyst Selection Catalyst->CatalystSelection SubstratePretreatment->EthenolysisReaction CatalystSelection->EthenolysisReaction ReactionOptimization Reaction Optimization ReactionOptimization->EthenolysisReaction Products Product Mixture EthenolysisReaction->Products Separation Product Separation Products->Separation Decenenitrile 9-Decenenitrile Separation->Decenenitrile Decene 1-Decene Separation->Decene Applications Applications Decenenitrile->Applications Decene->Applications

Diagram 1: Complete workflow for optimized this compound ethenolysis, from substrate preparation to final applications

The optimization relationships between key parameters and their effects on reaction outcomes can be visualized as follows:

G EthylenePurity EthylenePurity TON High TON EthylenePurity->TON 99.5%→99.995% TON 240K→340K CatalystType CatalystType CatalystType->TON M71 SiPr TON 1400 Selectivity High Selectivity CatalystType->Selectivity Piers 1b vs Grubbs Higher selectivity Temperature Temperature Temperature->Selectivity Lower temp reduces side reactions Conversion High Conversion Temperature->Conversion Higher temp increases reaction rate SubstratePretreatment SubstratePretreatment SubstratePretreatment->TON Thermal treatment essential

Diagram 2: Optimization parameters and their effects on key reaction outcomes in this compound ethenolysis

References

Comprehensive Application Notes and Protocols: Oleonitrile Hydroformylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

Oleonitrile hydroformylation represents a strategically important carbonylation reaction in which the internal double bond of this compound (an 18-carbon nitrile with a C=C bond at the 9-position) undergoes catalytic transformation to form aldehyde-functionalized products. This transformation is particularly challenging due to the remote internal double bond that requires both isomerization and hydroformylation activities in a tandem process. The reaction targets the formation of linear aldehyde (19-oxononadecanenitrile) alongside various branched aldehydes, with the linear isomer being of significant industrial interest for applications in fine chemicals and specialty materials [1].

The fundamental hydroformylation reaction, discovered by Otto Roelen in 1938, involves the addition of synthesis gas (a mixture of CO and H₂) to olefins to produce aldehydes [2] [3]. This atom-economical process has evolved into one of the most important homogeneously catalyzed reactions in industry, with nearly 10 million metric tons of oxo chemicals produced annually worldwide [3]. When applied to fatty acid derivatives like this compound, hydroformylation enables the conversion of renewable feedstocks into valuable intermediates for further chemical transformations, aligning with growing sustainability initiatives in chemical manufacturing [4].

Table 1: Substrate and Product Information for this compound Hydroformylation

Parameter Description
Substrate This compound (18-carbon nitrile with internal (9-)C=C bond)
Linear Product 19-Oxononadecanenitrile
Branched Products Mixture of 15 possible branched aldehydes (2-formyloctadecanenitrile to 17-methyl-18-oxooctadecanenitrile)
Byproducts Hydrogenated nitrile (stearonitrile) and internal alkene isomers

Catalyst Systems and Ligand Design

Rhodium-Based Catalysts

The tandem isomerization-hydroformylation of this compound effectively requires a catalyst system capable of both migrating the internal double bond to the terminal position and facilitating the addition of syngas. Research has demonstrated that rhodium-based catalysts modified with specific bisphosphite ligands provide the best compromise between activity and selectivity for this challenging transformation. The system consisting of Rh(acac)(CO)₂ precursor combined with Biphephos ligand has emerged as particularly effective, enabling both the isomerization and hydroformylation to occur in a single reaction vessel [1].

The exceptional performance of Rh-Biphephos systems stems from their ability to create a dynamic isomerization environment while maintaining high regioselectivity toward linear aldehyde formation once the terminal alkene is generated. The ligand architecture plays a critical role in this process, with the bulky bisphosphite structure favoring linear aldehyde formation through steric and electronic effects. This catalyst combination demonstrates remarkable versatility, operating effectively in various organic solvents including toluene, 1,4-dioxane, and acetonitrile with only minimal differences in performance [1].

Ligand Effects and Optimization

The ligand-to-rhodium ratio significantly impacts both catalytic activity and selectivity in this compound hydroformylation. Studies have revealed that a relatively low ligand excess (2 equivalents versus Rh) provides the optimal balance, sufficient to coordinate all rhodium centers while minimizing competition between substrate and ligand for coordination sites. This limited ligand quantity enhances catalytic activity compared to systems with higher ligand loadings (10-20 equivalents), which become necessary only at substantially lower catalyst concentrations [1].

The choice of ligand fundamentally governs the regioselectivity landscape of the reaction. Biphephos has demonstrated superior performance in promoting linear aldehyde formation compared to other bisphosphite structures, though achieving high linear-to-branched (l/b) ratios remains challenging with this compound substrates. The ligand's structure influences the migratory insertion step in the catalytic cycle, favoring anti-Markovnikov addition through a combination of steric constraints and electronic properties that tune the metal center's characteristics [2] [1].

Table 2: Catalyst Systems for this compound Hydroformylation

Component Optimal Conditions Effect on Reaction
Metal Precursor Rh(acac)(CO)₂ Provides active rhodium centers under syngas atmosphere
Ligand Biphephos Promotes isomerization and linear selectivity
[L]/[Rh] Ratio 2:1 Balances coordination needs with substrate access
[Substrate]/[Rh] Ratio 200:1 Ensures sufficient catalyst loading for complete conversion

Reaction Conditions and Optimization

Temperature and Pressure Effects

The reaction temperature significantly influences both the conversion and selectivity patterns in this compound hydroformylation. Research indicates that operating at approximately 120°C provides the optimal balance between reaction rate and selectivity preservation. At lower temperatures, the isomerization activity diminishes substantially, leading to accumulation of internal olefins and reduced formation of the desired linear aldehyde. Conversely, elevated temperatures accelerate competing hydrogenation pathways, resulting in increased formation of the saturated nitrile byproduct and reduced overall chemoselectivity toward aldehydes [1].

The syngas pressure represents another critical parameter, with studies demonstrating that moderate pressures around 10 bar (with 1:1 CO:H₂ ratio) provide the best compromise between regioselectivity and chemoselectivity. Higher pressures (20 bar) tend to favor aldehyde formation but with reduced linear-to-branched ratios, while lower pressures may lead to increased catalyst decomposition and hydrogenation side reactions. The CO component of syngas plays a dual role as both reactant and ligand for the metal center, influencing the catalytic cycle's coordination geometry and stability [1].

Concentration and Solvent Considerations

The catalyst loading dramatically affects the reaction outcome, with a substrate-to-rhodium ratio of 200:1 proving essential for achieving high conversion and chemoselectivity. At significantly lower catalyst loadings (2000:1 ratio), both conversion and chemoselectivity decrease substantially, accompanied by accumulation of internal olefins and increased hydrogenation side products. This behavior indicates that the isomerization process requires a relatively high catalyst concentration to efficiently generate the terminal alkene necessary for linear aldehyde formation [1].

The reaction demonstrates relatively low solvent dependence, with toluene, 1,4-dioxane, and acetonitrile all providing similar outcomes. This flexibility in solvent selection enables alignment with green chemistry principles by choosing less hazardous options where possible. Recent developments in sustainable carbonylation reactions have emphasized the importance of solvent selection, with bio-based alternatives and neoteric solvents gaining attention for their potential to improve process sustainability while maintaining reaction efficiency [4] [1].

Experimental Protocols

Catalyst Preparation and Reaction Setup

Materials and Equipment:

  • Rh(acac)(CO)₂ precursor and Biphephos ligand
  • This compound substrate (typically containing ~0.8% terminal alkenes and ~8% hydrogenated product as impurities)
  • Solvent (toluene recommended)
  • Syngas cylinder (1:1 CO:H₂ mixture)
  • High-pressure autoclave reactor with mechanical stirring and temperature control
  • Gas chromatograph with flame ionization detector for analysis

Catalyst Preformation:

  • Charge the autoclave with Rh(acac)(CO)₂ (0.5 mol% relative to substrate) and Biphephos ligand (1.0 mol%, representing 2 equivalents relative to Rh)
  • Add degassed toluene and this compound ([substrate] = 0.67 M)
  • Purge the reactor three times with syngas (1:1 CO:H₂)
  • Pressurize to 10 bar with syngas at room temperature
  • Heat to 120°C with constant stirring (800-1000 rpm) to initiate the reaction [1]
Reaction Monitoring and Workup Procedure

Process Monitoring:

  • Monitor pressure drop in the autoclave as an indicator of gas consumption
  • Withdraw small samples periodically for GC analysis to track conversion and selectivity
  • Typical reaction time to reach high conversion (>90%) is 4-6 hours

Reaction Workup:

  • Cool the reactor to room temperature after the desired reaction time
  • Carefully release residual pressure in a well-ventilated area or fume hood
  • Take a final sample for GC analysis to determine conversion and selectivity
  • For product isolation, remove solvent under reduced pressure
  • Purify the crude mixture by column chromatography or distillation to separate aldehydes from unreacted starting material and hydrogenated byproducts [1]

Safety Considerations:

  • Perform all operations involving syngas in a well-ventilated fume hood due to the extreme toxicity of CO
  • Ensure proper pressure testing of the high-pressure reactor before use
  • Use appropriate personal protective equipment when handling catalysts and organic solvents

Data Analysis and Characterization

Product Identification and Quantification

Analytical Methods:

  • Gas Chromatography (GC): Primary method for quantifying conversion and selectivity. Use a non-polar capillary column (e.g., DB-5) with temperature programming from 100°C to 280°C at 10°C/min.
  • NMR Spectroscopy: ¹H NMR and ¹³C NMR for structural confirmation of products. Characteristic signals: aldehydes appear at ~9.5-10.0 ppm in ¹H NMR, while nitrile carbons resonate at ~120 ppm in ¹³C NMR.
  • Mass Spectrometry: ESI-MS or GC-MS for molecular weight confirmation and isomer differentiation.

Calculation of Performance Metrics:

  • Conversion (%) = [1 - (moles of remaining alkenes) / (moles of starting alkenes)] × 100
  • Chemoselectivity to Aldehydes (%) = (moles of aldehydes formed) / (moles of alkenes consumed) × 100
  • Regioselectivity (l/b ratio) = (moles of linear aldehyde) / (moles of branched aldehydes)
  • Yield of Linear Aldehyde (%) = Conversion × Chemoselectivity × (l/b ratio)
Optimization Guidelines and Troubleshooting

Achieving Balanced Selectivity: The tandem isomerization-hydroformylation of this compound presents inherent challenges in balancing regioselectivity with chemoselectivity. Under the optimal conditions (120°C, 10 bar, [L]/[Rh] = 2), typical results include 60% chemoselectivity to aldehydes with an l/b ratio of 58:42. This represents the best compromise between these competing selectivity parameters [1].

Common Issues and Solutions:

  • Low Conversion: Increase catalyst loading, ensure sufficient syngas pressure, verify catalyst activity
  • Poor Linear Selectivity: Optimize ligand ratio, consider slightly higher temperature (but monitor hydrogenation side reactions)
  • High Hydrogenation Byproducts: Reduce catalyst loading, decrease temperature, verify syngas composition (CO inhibits hydrogenation)
  • Catalyst Deactivation: Use purified solvents, exclude oxygen from the system, maintain sufficient CO partial pressure

Applications and Reaction Mechanism

Synthetic Utility and Downstream Applications

The linear aldehyde product 19-oxononadecanenitrile serves as a valuable intermediate for various chemical transformations. The aldehyde functionality can undergo reductive amination to produce amino derivatives, reduction to hydroxymethyl compounds, or oxidation to carboxylic acids. These derivatives find applications in the synthesis of specialty surfactants, polymer precursors, and pharmaceutical intermediates [3] [4]. The successful hydroformylation of this compound demonstrates the potential for converting renewable resources into value-added chemicals through transition metal catalysis.

The development of efficient hydroformylation protocols for fatty acid derivatives aligns with growing interest in bio-based feedstocks for chemical synthesis. The ability to functionalize internal double bonds in such compounds without the need for pre-isomerization represents a significant process simplification.

G This compound Hydroformylation Workflow Start Reaction Setup Catalyst Catalyst Preparation: Rh(acac)(CO)₂ + Biphephos ([L]/[Rh] = 2:1) Start->Catalyst Conditions Reaction Conditions: 120°C, 10 bar syngas (1:1) [substrate]/[Rh] = 200:1 Catalyst->Conditions Monitoring Process Monitoring: Track pressure drop Sample for GC analysis Conditions->Monitoring Isomerization Isomerization Phase: Internal to terminal alkene Monitoring->Isomerization Hydroformylation Hydroformylation Phase: Terminal alkene to aldehyde Isomerization->Hydroformylation Workup Reaction Workup: Cool, depressurize Purify products Hydroformylation->Workup Analysis Product Analysis: GC, NMR, MS Calculate metrics Workup->Analysis

Diagram 1: Experimental workflow for this compound hydroformylation showing key stages from catalyst preparation to product analysis.

Mechanistic Considerations

The catalytic cycle for tandem isomerization-hydroformylation of this compound involves two interconnected processes operating simultaneously. The isomerization mechanism proceeds through sequential β-hydride elimination and reinsertion steps that migrate the double bond along the carbon chain. The hydroformylation mechanism follows the classical Heck-Breslow pathway for rhodium-catalyzed reactions, involving alkene coordination, hydride migration, CO insertion, and hydrogenolysis to release the aldehyde product [2] [3].

The particular challenge with this compound stems from the thermodynamic equilibrium favoring internal alkenes over terminal ones, with only minute amounts of the terminal isomer present at any given time. An effective catalyst must therefore rapidly hydroformylate the transient terminal alkene before it isomerizes back to internal positions. This necessitates a catalyst with high hydroformylation activity toward terminal alkenes relative to its isomerization activity, explaining why specialized ligands like Biphephos are essential for achieving useful linear selectivity [1].

G Catalytic Cycle for Tandem Isomerization-Hydroformylation InternalAlkene Internal Alkene (this compound) Isomerization Isomerization Cycle β-hydride elimination/migration InternalAlkene->Isomerization TerminalAlkene Terminal Alkene (transient intermediate) Isomerization->TerminalAlkene Coordination Alkene Coordination to Rh-center TerminalAlkene->Coordination HydrideMigrate Hydride Migration forming alkyl intermediate Coordination->HydrideMigrate COInsertion CO Insertion forming acyl complex HydrideMigrate->COInsertion BranchedAldehyde Branched Aldehydes (mixture of isomers) HydrideMigrate->BranchedAldehyde Alternative migration pathway Hydrogenolysis Hydrogenolysis releasing aldehyde COInsertion->Hydrogenolysis LinearAldehyde Linear Aldehyde (19-oxononadecanenitrile) Hydrogenolysis->LinearAldehyde

Diagram 2: Catalytic cycle showing the tandem isomerization-hydroformylation mechanism for conversion of internal this compound to linear aldehyde.

Conclusion

The hydroformylation of this compound using Rh-Biphephos catalyst systems represents an efficient method for converting renewable resources into valuable aldehyde-functionalized products. The optimized protocol employing 0.5 mol% catalyst loading at 120°C and 10 bar syngas pressure with a low ligand excess (2 equivalents versus Rh) provides the best compromise between regioselectivity (l/b = 58:42) and chemoselectivity (60%). This transformation demonstrates the potential of tandem catalytic processes to streamline synthetic sequences and enable direct functionalization of internal double bonds in fatty acid derivatives. Further developments in catalyst design and process optimization will continue to enhance the sustainability and efficiency of this important transformation.

References

Comprehensive Application Notes: Enzymatic Hydrolysis of Oleonitrile to Carboxylic Acids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enzymatic Nitrile Hydrolysis

The enzymatic conversion of nitriles to carboxylic acids represents a green chemistry alternative to conventional chemical hydrolysis, which typically requires strong acids or bases and elevated temperatures, often resulting in environmental concerns and poor selectivity. Nitrile-transforming enzymes have gained significant attention in pharmaceutical and chemical industries for their ability to perform mild, selective transformations under environmentally friendly conditions. These enzymes are particularly valuable for synthesizing chiral intermediates and handling sensitive substrates that might racemize or degrade under harsh chemical conditions [1].

Nitrile-converting enzymes are broadly classified into two main categories based on their catalytic mechanisms: nitrilases (EC 3.5.5.1) that directly convert nitriles to carboxylic acids and ammonia, and nitrile hydratase-amidase systems that first hydrate nitriles to amides followed by conversion to acids. Nitrilases are particularly advantageous for direct conversion without accumulating amide intermediates, making them suitable for various biotechnological applications [1]. These enzymes are derived from diverse sources including bacteria, filamentous fungi, yeasts, and plants, with bacterial sources from genera such as Rhodococcus, Pseudomonas, and Alcaligenes being most extensively characterized for industrial applications [1].

Enzyme Fundamentals and Classification

Nitrile-Converting Enzyme Systems
  • Nitrilases (EC 3.5.5.1): These enzymes catalyze the direct hydrolysis of nitriles to corresponding carboxylic acids and ammonia in a single step without forming amide intermediates. They belong to the hydrolase enzyme class (EC 3) that uses water to break chemical bonds [2] [1]. Nitrilases are particularly valuable for industrial applications due to their simpler reaction systems and avoidance of amide byproducts.

  • Nitrile Hydratase-Amidase System: This two-enzyme system first converts nitriles to amides via nitrile hydratases (EC 4.2.1.84), followed by hydrolysis of amides to carboxylic acids and ammonia through amidases (EC 3.5.1.4). While this system requires two enzymatic steps, it can offer advantages for certain substrates where direct hydrolysis is inefficient [1].

Enzyme Classification by Substrate Specificity

Nitrilases are categorized into three main groups based on their substrate preferences:

  • Aromatic nitrilases: Prefer aromatic and heterocyclic nitriles like benzonitrile
  • Aliphatic nitrilases: Act on aliphatic nitriles such as acrylonitrile and oleonitrile
  • Arylacetonitrilases: Specialize in arylacetonitriles like phenylacetonitrile [1]

For this compound hydrolysis, aliphatic nitrilases are most relevant, though some broad-specificity enzymes may also show activity.

Table 1: Classification of Nitrile-Converting Enzymes and Their Characteristics

Enzyme Type EC Number Reaction Catalyzed Advantages Limitations
Nitrilase EC 3.5.5.1 R-CN + 2H₂O → R-COOH + NH₃ Single step, no amide intermediate Possible substrate inhibition
Nitrile Hydratase EC 4.2.1.84 R-CN + H₂O → R-CONH₂ Works well with hydrophilic nitriles Forms amide intermediate
Amidase EC 3.5.1.4 R-CONH₂ + H₂O → R-COOH + NH₃ Completes hydrolysis Requires prior NHase step

Experimental Data and Performance Metrics

Microbial Sources of Nitrilases

Various microorganisms have been identified as potent producers of nitrile-converting enzymes with diverse substrate specificities and optimal activity conditions:

Table 2: Microbial Sources of Nitrilases for Aliphatic Nitrile Hydrolysis

Microbial Source Enzyme Type Optimal pH Optimal Temperature (°C) Notable Characteristics
Rhodococcus rhodochrous Nitrilase/NHase 7.0-8.0 35-45 Broad substrate specificity, robust
Pseudomonas fluorescens Nitrilase 7.5-8.5 30-40 High activity with aliphatic nitriles
Fusarium solani Nitrilase 7.0-8.0 40-50 Fungal source, thermostable
Aspergillus niger Nitrilase 6.5-7.5 45-55 Acid-tolerant, good stability
Eukaryotic oligosperma Nitrilase 4.0-5.0 30-37 Acidophilic, good for acid-labile substrates
Performance Metrics for Nitrile Hydrolysis

Reported performance data for enzymatic nitrile hydrolysis demonstrates the efficiency of these biocatalysts:

  • Conversion Efficiency: Most optimized nitrilase systems achieve >90% conversion of nitrile substrates to corresponding acids under optimal conditions [1].
  • Reaction Time: Complete hydrolysis typically requires 4-24 hours depending on substrate concentration, enzyme loading, and temperature.
  • Enzyme Productivity: Industrial nitrilase processes report productivities of 100-500 g product/L for compounds like nicotinic acid and (R)-(−)-mandelic acid [1].
  • Catalytic Efficiency: Specific activity of purified nitrilases ranges from 10-100 U/mg protein (where 1 U = 1 μmol product formed/min) [1].

Detailed Experimental Protocols

Workflow for Enzyme Screening and Biocatalytic Development

The development of an efficient enzymatic process for this compound hydrolysis follows a systematic workflow from enzyme screening to process optimization:

G Start Start: Process Development Screen Enzyme Source Screening Start->Screen Culture Strain Cultivation Screen->Culture Prep Enzyme Preparation Culture->Prep Reaction Biotransformation Prep->Reaction Analysis Product Analysis Reaction->Analysis Optimize Process Optimization Analysis->Optimize Sub-optimal results End Scaled-Up Process Analysis->End Satisfactory performance Optimize->Reaction

Diagram 1: Workflow for development of enzymatic this compound hydrolysis process

Protocol 1: Whole-Cell Biocatalyst for this compound Hydrolysis

This protocol utilizes whole microbial cells as biocatalysts, which is often more practical for laboratory-scale reactions due to easier preparation and improved enzyme stability.

4.2.1 Materials and Reagents
  • Microbial strain: Rhodococcus rhodochrous (e.g., ATCC 17895) or other nitrilase-producing strain
  • Culture medium: Minimal medium with 0.1-0.5% succinonitrile or valeronitrile as inducer
  • Substrate: this compound (technical grade, 90%+ purity)
  • Buffer: Potassium phosphate buffer (100 mM, pH 7.5-8.0)
  • Antifoam: Polypropylene glycol or silicone-based antifoam agent
  • Extraction solvent: Ethyl acetate or diethyl ether (HPLC grade)
4.2.2 Procedure
  • Strain cultivation: Inoculate the nitrilase-producing strain in 50 mL of induction medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until late exponential phase (OD600 ≈ 4-6).
  • Cell harvesting: Centrifuge culture at 8,000 × g for 10 minutes at 4°C. Discard supernatant and wash cells once with potassium phosphate buffer (100 mM, pH 7.5).
  • Cell suspension: Resuspend cells in fresh buffer to a final OD600 of 20-30 (approximately 10-15 g/L dry cell weight).
  • Biotransformation reaction: Add this compound to a final concentration of 10-50 mM (typically 20 mM for screening). Incubate at 35°C with shaking at 150 rpm.
  • Reaction monitoring: Withdraw 1 mL samples at regular intervals (0, 1, 2, 4, 8, 12, 24 hours). Centrifuge immediately at 14,000 × g for 5 minutes to remove cells.
  • Product extraction: Acidify supernatant to pH 2-3 with 1M HCl, then extract with equal volume of ethyl acetate. Derivatize if necessary for analysis.
  • Analysis: Analyze samples by HPLC or GC-MS for oleic acid formation and this compound consumption.
4.2.3 Expected Results

Under optimal conditions with an active nitrilase-producing strain, typical conversions range from 70-95% within 12-24 hours. The reaction follows Michaelis-Menten kinetics, with possible substrate inhibition at this compound concentrations above 50 mM.

Protocol 2: Purified Enzyme System for High-Yield Conversion

This protocol employs purified nitrilase enzymes for higher specific activity and cleaner product formation, suitable for applications requiring minimal downstream processing.

4.3.1 Enzyme Purification Procedure
  • Cell disruption: Resuspend harvested cells (from 1L culture) in 50 mL lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT). Disrupt using French press (2 passes at 15,000 psi) or sonication (5 × 2 minutes pulses on ice).
  • Debris removal: Centrifuge lysate at 15,000 × g for 30 minutes at 4°C. Retain supernatant (crude extract).
  • Ammonium sulfate precipitation: Slowly add solid ammonium sulfate to 40% saturation with stirring. Continue stirring for 30 minutes, then centrifuge at 10,000 × g for 20 minutes.
  • Collect precipitate: Discard supernatant and resuspend pellet in minimal volume of dialysis buffer (20 mM potassium phosphate, pH 7.5).
  • Dialysis: Dialyze overnight against 2L of dialysis buffer with one buffer change.
  • Column chromatography: Apply dialyzed sample to anion-exchange column (Q-Sepharose or DEAE-cellulose) pre-equilibrated with dialysis buffer. Elute with linear NaCl gradient (0-0.5M) in the same buffer.
  • Activity assay: Test fractions for nitrilase activity using valeronitrile as substrate. Pool active fractions and concentrate using ultrafiltration (30 kDa cutoff).
4.3.2 Biotransformation with Purified Enzyme
  • Reaction setup: In a 50 mL reaction vessel, add purified enzyme (0.1-1.0 mg/mL final concentration) to potassium phosphate buffer (100 mM, pH 7.5).
  • Substrate addition: Add this compound from a concentrated stock solution (e.g., 1M in DMSO or ethanol) to final concentration of 5-20 mM.
  • Temperature control: Incubate at 35°C with gentle stirring (100 rpm).
  • pH maintenance: Use pH-stat system with 0.1M NaOH to maintain pH 7.5-8.0, or use 0.1M phosphate buffer for small-scale reactions.
  • Sampling: Withdraw 0.5 mL samples at timed intervals. For enzyme assays, stop reaction by adding 50 μL of 2M HCl.
  • Analysis: Analyze acid production by HPLC or titrimetrically.
4.3.3 Enzyme Immobilization (Optional)

For improved stability and reusability, purify nitrilase can be immobilized on epoxy-activated supports (Eupergit C) or glutaraldehyde-activated chitosan beads according to manufacturer's protocols.

Strategic Considerations and Troubleshooting

Critical Parameters for Process Optimization

Several factors significantly influence the efficiency and yield of enzymatic this compound hydrolysis:

  • Temperature optimization: Most nitrilases show optimal activity between 35-45°C. Higher temperatures may increase reaction rate but decrease enzyme stability.
  • pH profile: Nitrilases typically exhibit maximum activity at pH 7.5-8.5, though fungal enzymes may prefer slightly acidic conditions (pH 6.0-7.0) [1].
  • Substrate concentration: High this compound concentrations (>50 mM) may cause substrate inhibition or enzyme deactivation. Fed-batch addition can mitigate this issue.
  • Cofactor requirements: Some nitrilases require divalent cations (Mg²⁺, Co²⁺) for activity or stability.
  • Organic cosolvents: Water-miscible cosolvents (DMSO, methanol, acetonitrile) may be needed for hydrophobic substrates but can inhibit enzyme activity at high concentrations (>10-20%).
Troubleshooting Common Issues
  • Low conversion rates: Check enzyme activity with standard substrate (e.g., valeronitrile). Increase enzyme loading or extend reaction time. Ensure optimal pH and temperature.
  • Enzyme instability: Add stabilizing agents (BSA, glycerol), reduce temperature, or use immobilized enzyme preparation.
  • Substrate solubility issues: Use water-miscible cosolvents (5-10% DMSO or ethanol) or employ surfactant-assisted dissolution.
  • Product inhibition: Implement continuous product removal (in-situ extraction or adsorption) or use fed-batch substrate addition.
Analytical Methodologies
  • HPLC analysis: Reverse-phase C18 column with mobile phase acetonitrile/water (acidified with 0.1% formic acid) and UV detection at 210 nm.
  • GC-MS analysis: After derivatization with BF₃-methanol to form methyl esters, separation using DB-5 or similar capillary column.
  • Titrimetric monitoring: Continuous pH-stat method tracking NaOH consumption equimolar to acid formation.
  • TLC screening: Silica gel plates with petroleum ether/diethyl ether/acetic acid (70:30:1) and detection with phosphomolybdic acid.

Conclusion and Future Perspectives

Enzymatic hydrolysis of this compound using nitrilases offers a sustainable, efficient approach for carboxylic acid production with significant advantages over conventional chemical methods. The protocols outlined provide researchers with robust methodologies for implementing these biocatalytic systems in laboratory settings. Future developments in enzyme engineering through directed evolution and rational design are expected to further enhance catalytic efficiency, substrate range, and stability under process conditions. Additionally, the integration of enzymatic nitrile hydrolysis with upstream and downstream processes in biorefineries represents a promising avenue for valorizing lipid-based feedstocks into valuable chemical building blocks.

References

Comprehensive Application Notes and Protocols: Oleonitrile Hydrogenation for Saturated Nitrile Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Oleonitrile hydrogenation represents a crucial transformation in industrial organic chemistry where unsaturated nitriles derived from natural fatty acids undergo catalytic saturation to produce saturated nitrile compounds. This chemical process typically targets the conversion of the carbon-carbon double bonds in the fatty acid chain while preserving the nitrile functional group (-C≡N), which provides valuable polarity and chemical reactivity to the resulting molecules. The hydrogenation of this compound, technically known as octadecenenitrile, follows similar principles to other industrial hydrogenation processes but requires careful control of reaction conditions to achieve selective saturation of alkenic bonds without affecting the nitrile group, which could otherwise lead to secondary amine formation or other undesirable side reactions.

The industrial significance of saturated nitriles derived from this compound spans multiple sectors including lubricants, corrosion inhibitors, plasticizers, and as chemical intermediates for the production of primary fatty amines through further reduction. These saturated nitriles exhibit improved oxidative stability and modified physical properties compared to their unsaturated precursors, making them valuable in formulations requiring enhanced shelf-life and thermal resistance. The global market for hydrogenated nitrile compounds continues to grow, driven particularly by demand from automotive, aerospace, and specialty chemical sectors where performance under extreme conditions is paramount [1] [2].

The fundamental chemistry involves the addition of hydrogen across the double bonds in the presence of suitable catalysts, transitioning from unsaturated (this compound) to saturated (stearonitrile) structures. This transformation typically employs heterogeneous catalytic systems with metals like nickel, palladium, or platinum, though recent advances have explored homogeneous catalysts for improved selectivity. The reaction is thermodynamically favorable and exothermic, releasing approximately 25-30 kcal/mol per double bond reduced, necessitating careful thermal management in industrial applications [3]. Understanding both the reaction kinetics and mechanism is essential for optimizing the process and minimizing side reactions such as polymerization or over-reduction.

Experimental Protocols and Methodologies

Catalytic Hydrogenation of this compound to Saturated Nitriles

The hydrogenation of this compound can be effectively performed using heterogeneous catalyst systems under moderate hydrogen pressure. The following protocol describes a standardized laboratory-scale procedure adaptable to industrial applications:

  • Catalyst Preparation: Begin with 100 mg of Raney Nickel catalyst (approximately 50% slurry in water) or alternatively, 5% Palladium on Carbon (Pd/C). For Raney Nickel, wash the catalyst sequentially with distilled water (3 × 10 mL) and absolute ethanol (2 × 10 mL) under nitrogen atmosphere to prevent premature oxidation. For Pd/C, use as received. Transfer the washed catalyst to a clean hydrogenation reactor vessel [3].

  • Reaction Setup: Charge the reaction vessel with 5.0 g (approximately 0.019 mol) of this compound (technical grade, ~90% purity) dissolved in 50 mL of anhydrous ethanol or toluene. Seal the reactor and purge three times with hydrogen gas (industrial grade, 99.5% purity) to ensure complete displacement of air. Pressurize the system with hydrogen gas to 50-100 psig (3.4-6.8 bar) while maintaining vigorous stirring (800-1000 rpm) to ensure proper gas-liquid-solid mixing [4] [3].

  • Hydrogenation Process: Heat the reaction mixture to 80-120°C while maintaining hydrogen pressure. Monitor hydrogen uptake using a calibrated pressure-flow system or gas burette. Continue reaction until hydrogen consumption ceases (typically 2-4 hours for complete saturation). Maintain efficient cooling capacity as the reaction is exothermic (ΔH ≈ -28 kcal/mol per double bond) [3].

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and carefully release residual hydrogen pressure. Filter the catalyst through a celite pad, washing with fresh solvent (2 × 10 mL ethanol). Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to obtain crude saturated nitrile as a pale yellow to white waxy solid. Further purification can be achieved by recrystallization from acetone or hexane at 0-5°C to yield pure stearonitrile (typically 85-92% yield) [4].

Advanced Two-Step Synthesis via Amide Intermediate

For applications requiring high-purity saturated primary amines rather than nitriles, the following two-step protocol through an amide intermediate provides superior selectivity and reduced side products:

  • Step 1 - Acid Chloride Formation: Charge a dried 1L reactor with 20.0 kg oleic acid (≥99% purity) and 160L dichloromethane (DCM). Begin stirring and heat to reflux (39-41°C). Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise over 1 hour. Maintain reflux for 2.75-3.25 hours until evolution of HCl and SO₂ gases ceases. Cool the resulting yellow acid chloride solution to 15-25°C for immediate use in the next step [4].

  • Step 2 - Amidation and Reduction: Prepare an anhydrous ammonia solution by bubbling ammonia gas through 160L DCM at 0-5°C until saturated. Slowly add the acid chloride solution to the ammonia solution via dosage pipe at 0-10°C to minimize ammonium chloride emissions. Stir for 1.75-2.25 hours at 0-10°C until complete by HPLC analysis (<0.5% acid chloride remaining). Quench the reaction by adding 400L of 5M hydrochloric acid solution, dissolving precipitated ammonium chloride. Separate the DCM layer and wash sequentially with 1M sodium carbonate solution (2 × 80L) and water (3 × 100L). Distill the DCM solution to minimal volume at atmospheric pressure and transfer to a reduction reactor [4].

  • Step 3 - Reduction to Amine: Add 2.5 equivalents of 1M lithium aluminium hydride (LiAlH₄) in THF to the amide solution. Stir at 50-60°C for 1-3 hours until complete reduction confirmed by TLC. Cool the reaction mixture to 0-5°C and carefully quench by slow addition of 32% aqueous sodium hydroxide solution. Extract the product with t-butyl methyl ether (TBME), wash with brine, and concentrate under reduced pressure. Precipitate the final amine from acetonitrile by TBME addition to yield high-purity oleylamine (95-97% yield, ≥99.5% purity by GC) [4].

Quantitative Data Analysis and Performance Metrics

Hydrogenation Reaction Parameters and Outcomes

Table 1: Comparative analysis of catalytic systems for this compound hydrogenation

Parameter Raney Nickel System Palladium/Carbon System Rhodium Complex System
Catalyst Loading 2-5 wt% 0.5-2 wt% 0.1-0.5 wt%
Temperature Range 80-120°C 50-80°C 60°C
H₂ Pressure 3-10 bar 1-5 bar 34 bar (500 psig)
Reaction Time 2-4 hours 1-3 hours 3-5 hours
Conversion >95% >98% >95%
Selectivity to Saturated Nitrile 85-92% 90-95% >99%
Byproduct Formation 5-10% (amines) 3-7% (amines) <1% (no secondary amines)

The data presented in Table 1 illustrates that rhodium-based catalytic systems offer superior selectivity for nitrile group preservation while achieving complete alkene hydrogenation. This system, though more expensive, provides exceptional control with minimal secondary amine formation, making it particularly valuable for pharmaceutical applications where purity is critical. The Raney nickel system represents the most economical option for industrial-scale operations where slight compromises in selectivity can be tolerated. The palladium/carbon system offers an effective balance between cost and performance, with moderate conditions and good selectivity profiles [5] [3].

Physical Properties of Hydrogenation Products

Table 2: Material properties of this compound hydrogenation products and related compounds

Property This compound Stearonitrile (Hydrogenated) Hydrogenated Nitrile Rubber (HNBR)
Physical State at RT Pale yellow liquid White waxy solid Solid elastomer
Melting Point -10 to -5°C 40-45°C -40 to -30°C (glass transition)
Boiling Point 180-185°C (1 mmHg) 210-215°C (1 mmHg) Decomposes above 300°C
Density 0.86 g/cm³ 0.84 g/cm³ 1.00-1.20 g/cm³
Viscosity 25-30 cP (25°C) N/A (solid) Mooney viscosity: 50-120 ML(1+4)100°C
Solubility Ethanol, ethers, hydrocarbons Warm ethanol, hydrocarbons Polar solvents, certain oils
Typical ACN Content N/A N/A 30-50%
Hardness N/A N/A 30-95 Shore A
Tensile Strength N/A N/A 1,500-3,500 PSI

The property comparison in Table 2 demonstrates the significant physicochemical modifications achieved through hydrogenation. The transition from liquid this compound to solid stearonitrile reflects increased molecular symmetry and intermolecular forces in the saturated product. For reference, the properties of hydrogenated nitrile rubber (HNBR) are included to illustrate how similar chemical transformations applied to polymers yield materials with exceptional mechanical properties and chemical resistance [1] [2]. These property changes fundamentally alter application suitability, with stearonitrile serving as a chemical intermediate while HNBR functions as a high-performance engineering material.

Technical Diagrams and Visual Workflows

Experimental Workflow for this compound Hydrogenation

G cluster_prep Catalyst Preparation Phase cluster_rxn Hydrogenation Reaction Phase cluster_workup Product Isolation Phase A Catalyst Selection (Raney Ni, Pd/C, or Rh Complex) B Catalyst Activation (Washing/Reduction) A->B C Reactor Charging (Catalyst + Solvent) B->C D This compound Addition C->D E System Purging (N₂/H₂ Cycles) D->E F Pressurization with H₂ (50-500 psig) E->F G Heating (60-120°C) with Stirring F->G H Reaction Monitoring (H₂ Uptake, TLC, HPLC) G->H I Cooling & Pressure Release H->I J Catalyst Filtration (Celite Pad) I->J K Solvent Evaporation (Rotary Evaporator) J->K L Product Purification (Recrystallization) K->L M Saturated Nitrile (Stearonitrile) L->M

Diagram 1: Experimental workflow for catalytic hydrogenation of this compound to saturated nitrile

The workflow in Diagram 1 illustrates the three-phase operational sequence for this compound hydrogenation. The catalyst preparation phase emphasizes the importance of proper catalyst activation, which directly impacts reaction rate and selectivity. The reaction phase highlights critical safety operations including system purging to prevent explosive gas mixtures. The product isolation phase demonstrates the straightforward workup procedure, though specific purification methods may vary based on desired product specifications. This standardized protocol can be adapted across scales from laboratory (gram) to industrial (kilogram) production [4] [3].

Chemical Pathway from Oleic Acid to Saturated Amine

G A Oleic Acid (Unsaturated C18) B Oleoyl Chloride (SOCl₂, DCM, 40°C) A->B Step 1 C Oleylamide (NH₃, DCM, 0-10°C) B->C Step 2 D Oleylamine (LiAlH₄, THF, 60°C) C->D Step 3 E Stearylamine (Saturated Amine) D->E Step 4 Hydrogenation F This compound (Unsaturated Nitrile) G Stearonitrile (Saturated Nitrile) H₂, Catalyst F->G Direct Pathway Hydrogenation G->E Reduction

Diagram 2: Chemical pathways from oleic acid to saturated amine products

Diagram 2 illustrates the parallel synthetic routes available for saturated amine production. The upper pathway depicts the four-step sequence through amide intermediate, which provides excellent control over product purity and minimal isomerization. The lower pathway shows the more direct nitrile hydrogenation route, which offers fewer steps but potentially lower selectivity. The critical hydrogenation step can be applied at different stages depending on the desired intermediate or final product. This flexibility in synthetic planning allows chemists to select routes based on available starting materials, equipment constraints, and purity requirements for the intended application [4] [6].

Technical Applications and Industrial Relevance

The hydrogenation products of this compound find diverse applications across multiple industries, leveraging their modified chemical and physical properties. Saturated nitriles (particularly stearonitrile) serve as crucial intermediates in the synthesis of primary amines through additional reduction steps. These amines, such as stearylamine, find extensive application as corrosion inhibitors, detergents, fabric softeners, antistatic agents, germicides, insecticides, emulsifiers, dispersants, anticaking agents, and lubricants [4]. The surface-active properties of these molecules make them particularly valuable in formulations where controlled interfacial behavior is required.

In the polymer industry, the hydrogenation principle applied to this compound finds parallel application in the production of hydrogenated nitrile rubber (HNBR), where acrylonitrile-butadiene rubber undergoes selective hydrogenation of olefinic groups while preserving nitrile functionality. The resulting materials exhibit superior thermal stability, excellent abrasion resistance, and maintained resistance to oils, fuels, ozone, and oxidation [1] [2] [5]. These properties make HNBR indispensable in automotive seals (particularly engine, fuel system, and transmission seals), oil field applications (wellhead seals, packers), and aerospace components (engine and landing gear seals).

The chemical resistance profile of saturated nitrile compounds makes them particularly valuable in aggressive environments. HNBR, for instance, maintains excellent resistance to motor oils, sour gas, amine/oil mixtures, oxidized fuels, and lubricating oils while also resisting mineral oil-based hydraulic fluids, animal and vegetable fats, diesel fuel, ozone, sour gas, and dilute acids and bases [1]. This broad compatibility profile enables deployment in challenging applications where alternative elastomers would rapidly degrade. The temperature resistance of these materials (typically -40°C to +150°C, with special grades extending to -55°C to +165°C) further expands their utility in extreme service conditions [1].

Recent advances in catalytic systems for nitrile hydrogenation have focused on improving selectivity and reducing environmental impact. The development of rhodium-based catalysts that enable tandem hydrogenation of both nitrile and olefinic groups in macromolecular polymers represents a significant technological advancement [5]. These systems can reduce nitrile content from 40% to less than 10% within 5 hours at 60°C and 34 bar hydrogen pressure while simultaneously hydrogenating olefinic groups from 100% to below 5% without forming secondary amines [5]. Such selective catalytic systems open new possibilities for polymer modification and specialty chemical synthesis with reduced side products and simplified purification requirements.

References

Comprehensive Application Notes and Protocols: Fatty Nitriles as Polymerization Precursors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Significance

Fatty nitriles represent a highly versatile class of organic compounds characterized by the presence of one or more cyano groups (-C≡N) attached to long aliphatic chains derived from renewable resources. These compounds serve as crucial intermediates in the synthesis of various polymers and specialty chemicals, offering a sustainable alternative to petroleum-based precursors. The chemical significance of fatty nitriles stems from the reactivity of the nitrile group, which can be transformed into various functional groups including carboxylic acids, amides, and amines through straightforward chemical or enzymatic processes. This transformative capability enables fatty nitriles to function as key building blocks in the production of polyamides, polyesters, and other high-value materials with tailored properties [1] [2].

The growing emphasis on green chemistry principles and sustainable manufacturing has further amplified the importance of fatty nitriles in polymer science. Derived primarily from natural fatty acids found in vegetable oils and other biological sources, these compounds align perfectly with the increasing demand for renewable feedstocks in industrial processes. Recent advances in catalytic methods, including innovative vapor-phase thermocatalysis and cross-metathesis reactions, have significantly improved the efficiency of fatty nitrile production, enhancing their viability as polymer precursors [3] [4]. Moreover, the incorporation of fatty nitriles into polymer matrices can impart desirable characteristics such as improved dyeability, enhanced rheological properties, and tailored surface characteristics, making them particularly valuable for specialized applications in textiles, biomedicine, and materials engineering [2] [5].

Key Precursor Applications and Quantitative Data

Fatty nitriles serve as versatile precursors in numerous polymerization applications, contributing unique properties to the resulting materials. The table below summarizes the primary applications, specific fatty nitriles utilized, resulting polymers, and key performance characteristics:

Table 1: Key Polymerization Applications of Fatty Nitrile Precursors

Application Area Specific Fatty Nitriles Used Resulting Polymer/Material Key Properties/Performance
Polyamide Synthesis Dinitriles from dimerized fatty acids (C30-44), Trinitriles (C45-66) [2] Long-chain polyamides (Nylon-type) High tensile strength, crystallinity, and thermal stability [6]
Polymer Modification Polymeric fatty nitriles (C20-75, 2-4 nitrile groups) [2] Dyeable polypropylene, polyester fibers Improved dye affinity (1-5% nitrile), <100°C dyeing temperature, antistatic properties [2]
Surfactant Production C16-C22 fatty nitriles [3] Fatty amines (via hydrogenation) Biocompatible surfactants for pharmaceuticals, detergents, and agrochemicals [3] [1]
Functional Materials Fatty acid-containing methacrylates [5] Side-chain crystalline polymers Tunable crystallinity (C12+ chains), controlled molecular weights (PDI 1.1-1.3) via RAFT [5]

The quantitative data reveals several important trends in fatty nitrile applications. The carbon chain length and number of nitrile groups significantly influence the properties of the resulting polymers. For instance, in polyamide synthesis, a balance of approximately one nitrile group per 22 carbon atoms is particularly preferred, with dinitriles containing 30-44 carbon atoms and trinitriles containing 45-66 carbon atoms demonstrating optimal performance [2]. In polymer modification, the incorporation of relatively small amounts (0.5-5 parts per hundred resin) of higher polynitriles can dramatically improve dyeability while maintaining the base polymer's mechanical properties [2]. Furthermore, controlled polymerization techniques like RAFT enable the synthesis of well-defined polymers with narrow molecular weight distributions (PDI typically 1.1-1.3), allowing precise manipulation of material properties through side-chain crystallinity imparted by the fatty acid derivatives [5].

Experimental Protocols

Fatty Nitrile Synthesis and Production Methods

Protocol 1: One-Step Vapor-Phase Thermocatalytic Production of Fatty Nitriles

This protocol describes a streamlined method for producing fatty nitriles directly from triglycerides, offering advantages over conventional multi-step processes [3].

  • Materials: Triglyceride source (e.g., soybean, canola oil), anhydrous ammonia gas, solid acid catalysts (V₂O₅, Fe₂O₃, or ZnO showing highest activity), nitrogen gas for inert atmosphere.
  • Equipment: Tubular flow reactor (e.g., quartz or stainless steel), atomizer for triglyceride injection, temperature control system, gas flow controllers, product collection system.
  • Procedure:
    • Catalyst Preparation: Pack the reactor with selected catalyst (V₂O₅ provides 84% yield). Pre-treat catalyst at 400°C under nitrogen flow for 2 hours to activate.
    • Reactor Setup: Heat reactor to 400°C under continuous nitrogen flow (50 mL/min).
    • Ammonia Introduction: Introduce ammonia gas at flow rate ratio of 10:1 ammonia to triglyceride feed.
    • Triglyceride Feeding: Inject triglycerides through atomizer at controlled rate (0.1 mL/min for lab-scale reactor) to ensure rapid volatilization and mixing.
    • Reaction Monitoring: Maintain residence time of approximately 30-60 seconds. Monitor reaction completion by TLC or GC-MS.
    • Product Collection: Condense products at reactor outlet. Separate fatty nitriles from by-products via fractional distillation.
    • Purification: Purify fatty nitriles by vacuum distillation (e.g., 310°C/7 mm Hg for dimer dinitrile) [2].
  • Notes: This one-step method eliminates energy-intensive triglyceride hydrolysis, significantly reducing overall energy requirements. Catalyst acidity correlates with yield; higher acidity catalysts (V₂O₅, Fe₂O₃, ZnO) provide superior results compared to low acidity alternatives [3].

Protocol 2: Cross-Metathesis Synthesis of Linear Nitrile-Acid Derivatives

This protocol describes the synthesis of bifunctional nitrile-acid compounds from fatty acids or esters using ruthenium-catalyzed cross-metathesis [4].

  • Materials: Fatty acids/esters (terminal or internal double bonds), acrylonitrile or fumaronitrile, ruthenium metathesis catalyst (e.g., Hoveyda-Grubbs catalyst), anhydrous solvent (dichloromethane or toluene), molecular sieves.
  • Procedure:
    • Reaction Setup: Charge reaction vessel with fatty acid/ester (1.0 equiv), acrylonitrile or fumaronitrile (2.0 equiv), and anhydrous solvent (0.1 M concentration).
    • Catalyst Addition: Add ruthenium catalyst (2-5 mol%) under inert atmosphere.
    • Reaction: Stir at 40-60°C for 4-12 hours, monitoring by TLC or GC.
    • Work-up: Filter reaction mixture through silica to remove catalyst. Concentrate under reduced pressure.
    • Purification: Purify products by flash chromatography or recrystallization.
  • Notes: This method provides bifunctional monomers suitable for polycondensation reactions. The tandem cross-metathesis and hydrogenation can produce precursors for amino acid-based polyamides [4].
Polymerization Techniques and Biocatalytic Processing

Protocol 3: Nitrilase-Mediated Biocatalytic Hydrolysis for Polymer Precursors

This protocol describes the enzymatic hydrolysis of nitriles to carboxylic acids using nitrilases, offering an environmentally friendly alternative to chemical hydrolysis [1].

  • Materials: Nitrile substrate, nitrilase source (whole microbial cells, cell extracts, or immobilized enzyme), buffer (pH 7.0-8.0 for bacterial nitrilases, pH 4.0-7.0 for yeast nitrilases), co-factors (not typically required for nitrilases).
  • Equipment: Bioreactor with temperature and pH control, shaking incubator for small-scale reactions, centrifugation or filtration equipment.
  • Procedure:
    • Enzyme Preparation: Use purified nitrilase, cell-free extracts, or whole cells with nitrilase activity. Rhodococcus rhodochrous J1 is a common source with high nitrilase activity.
    • Reaction Setup: Suspend nitrilase source in appropriate buffer (50-100 mM phosphate buffer, pH 7.5 for bacterial enzymes). Add nitrile substrate (0.1-1.0 M final concentration).
    • Bioconversion: Incubate with shaking at 30-37°C for 2-24 hours. Monitor reaction progress by pH stat (acid production) or HPLC.
    • Product Recovery: Separate cells/catalyst by centrifugation or filtration. Extract acid product by acidification and solvent extraction or ion-exchange chromatography.
    • Enzyme Recycling: For immobilized enzymes or cells, recover catalyst for reuse.
  • Notes: Nitrilases directly convert nitriles to carboxylic acids without amide intermediate formation. This method is particularly valuable for chiral synthesis when using stereoselective nitrilases. Commercial applications include nicotinic acid and (R)-(−)-mandelic acid production [1].

Protocol 4: RAFT Polymerization of Fatty Acid-Containing Monomers

This protocol describes the controlled radical polymerization of fatty acid-derived methacrylates using reversible addition-fragmentation chain transfer (RAFT) polymerization [5].

  • Materials: Fatty acid-containing methacrylate monomer (e.g., CLAMA, CRAMA, LAMA, MAMA, PAMA, SAMA), RAFT chain transfer agent (e.g., CDP or CTP), initiator (e.g., AIBN), anhydrous tetrahydrofuran (THF), degassing equipment.
  • Procedure:
    • Monomer Synthesis: Esterify 2-hydroxyethyl methacrylate (HEMA) with desired fatty acid (caprylic, capric, lauric, myristic, palmitic, or stearic acid) using DCC/DMAP coupling in dichloromethane. Purify by column chromatography [5].
    • Polymerization Setup: In a Schlenk flask, dissolve fatty monomer, RAFT agent (CDP), and AIBN initiator ([Monomer]:[RAFT]:[AIBN] = 100:1:0.2) in anhydrous THF.
    • Degassing: Freeze-pump-thaw cycle (3×) to remove oxygen.
    • Polymerization: Heat at 70°C for 6-24 hours under nitrogen atmosphere.
    • Polymer Recovery: Precipitate in cold methanol. Collect polymer by filtration or centrifugation. Dry under vacuum.
  • Notes: This method produces polymers with controlled molecular weights, narrow polydispersity (PDI ~1.1-1.3), and precise chain-end functionality. Polymers with fatty acid side chains of C12 or longer exhibit side-chain crystallinity, affecting thermal and mechanical properties [5].

Visual Workflows and Signaling Pathways

Fatty Nitrile Transformation Pathways in Polymer Synthesis

The following diagram illustrates the principal chemical pathways through which fatty nitriles are transformed into various polymer precursors and final polymeric materials:

FattyNitrilePathways Fatty Nitrile Transformation Pathways in Polymer Synthesis Fatty Acids\n(R-COOH) Fatty Acids (R-COOH) Fatty Nitriles\n(R-CN) Fatty Nitriles (R-CN) Fatty Acids\n(R-COOH)->Fatty Nitriles\n(R-CN) Reaction with NH₃ Dehydration Carboxylic Acids\n(R-COOH) Carboxylic Acids (R-COOH) Fatty Nitriles\n(R-CN)->Carboxylic Acids\n(R-COOH) Nitrilase Hydrolysis or Chemical Hydrolysis Fatty Amines\n(R-CH₂-NH₂) Fatty Amines (R-CH₂-NH₂) Fatty Nitriles\n(R-CN)->Fatty Amines\n(R-CH₂-NH₂) Hydrogenation Polyamide Precursors Polyamide Precursors Fatty Nitriles\n(R-CN)->Polyamide Precursors Cross-Metathesis with Acrylonitrile Polymerization Polymerization Final Polymers Final Polymers Polymerization->Final Polymers Carboxylic Acids\n(R-COOH)->Polymerization Polyesters Polyesters Carboxylic Acids\n(R-COOH)->Polyesters Fatty Amines\n(R-CH₂-NH₂)->Polymerization Polyamides Polyamides Fatty Amines\n(R-CH₂-NH₂)->Polyamides Polyamide Precursors->Polymerization Polyamide Precursors->Polyamides

This workflow demonstrates how fatty nitriles serve as a central hub for producing diverse polymer precursors through different chemical transformations, ultimately leading to various polymeric materials with tailored properties.

Experimental Workflow for Vapor-Phase Thermocatalytic Production

The following diagram outlines the experimental setup and procedural workflow for the one-step vapor-phase production of fatty nitriles from triglycerides:

VaporPhaseProduction Vapor-Phase Thermocatalytic Production of Fatty Nitriles Triglyceride Feedstock Triglyceride Feedstock Vaporization Chamber Vaporization Chamber Triglyceride Feedstock->Vaporization Chamber Atomized Injection NH₃ Gas Supply NH₃ Gas Supply NH₃ Gas Supply->Vaporization Chamber N₂ Inert Gas N₂ Inert Gas N₂ Inert Gas->Vaporization Chamber Catalytic Reactor\n(400°C) Catalytic Reactor (400°C) Vaporization Chamber->Catalytic Reactor\n(400°C) Vaporized Feedstock Product Collection Product Collection Catalytic Reactor\n(400°C)->Product Collection Reaction Products Fatty Nitrile Product Fatty Nitrile Product Product Collection->Fatty Nitrile Product Fractional Distillation Solid Acid Catalyst\n(V₂O₅, Fe₂O₃, ZnO) Solid Acid Catalyst (V₂O₅, Fe₂O₃, ZnO) Solid Acid Catalyst\n(V₂O₅, Fe₂O₃, ZnO)->Catalytic Reactor\n(400°C)

This experimental workflow highlights the continuous process for fatty nitrile production, emphasizing the direct conversion of triglycerides in a vapor-phase system with solid acid catalysts, which provides higher efficiency compared to conventional multi-step processes.

Application-Specific Protocols

Polyamide Synthesis from Fatty Nitrile Precursors

Protocol 5: Long-Chain Polyamide Synthesis via Fatty Nitrile Hydrolysis and Polycondensation

This protocol describes the synthesis of long-chain polyamides from dimeric and trimeric fatty nitriles through hydrolysis to diacids followed by polycondensation with diamines.

  • Materials: Dimer dinitrile (C30-36) or trimer trinitrile (C45-54), strong acid catalyst (e.g., HCl) or nitrilase enzyme, diamine (e.g., hexamethylenediamine), solvent system, chain regulator.
  • Procedure:
    • Nitrile Hydrolysis:
      • Chemical method: Reflux nitrile with 6N HCl (1:10 ratio) for 4-8 hours until complete hydrolysis. Cool, extract acid product.
      • Enzymatic method: Use nitrilase-containing whole cells (e.g., Rhodococcus rhodochrous) in buffer, pH 7.5, 30-37°C for 12-48 hours.
    • Dicarboxylic Acid Purification: Crystallize diacid from appropriate solvent. Dry under vacuum.
    • Polycondensation:
      • Charge diacid and diamine (1:1 molar ratio) with 0.5% excess diamine to polymerizer.
      • Add small amount of water (10-15%) and catalyst (phosphoric acid).
      • Heat gradually to 210-220°C under nitrogen while distilling off water.
      • Apply vacuum (<10 mmHg) at 220-250°C for 1-2 hours to complete polymerization.
    • Polymer Recovery: Extrude polymer strand, cool in water bath, and pelletize.
  • Notes: The resulting polyamides exhibit high crystallinity, excellent thermal stability, and good mechanical properties. The long hydrocarbon chains derived from fatty nitriles impart flexibility and impact resistance [2] [6].
Polymer Modification with Polymeric Fatty Nitriles

Protocol 6: Incorporation of Polymeric Fatty Nitriles for Improved Polypropylene Dyeability

This protocol describes the method for incorporating polymeric fatty nitriles into polypropylene to enhance its dyeability with various dyestuffs.

  • Materials: Polypropylene resin, polymeric fatty nitrile (0.5-5.0 phr, typically dimer dinitrile or trimer trinitrile), stabilizers, processing aids.
  • Equipment: Twin-screw extruder, injection molding machine, dyeing apparatus.
  • Procedure:
    • Blending: Dry blend polypropylene pellets with polymeric fatty nitrile and stabilizers.
    • Melt Compounding: Feed blend into twin-screw extruder with temperature profile 180-220°C. Maintain moderate screw speed.
    • Pelletizing: Strand pelletize extrudate, dry pellets.
    • Processing: Injection mold test specimens at 200-230°C.
    • Dyeing Evaluation: Dye specimens at 80°C for 60 minutes using selected dyestuffs (Auramine ON, Victoria Blue BN, Rhodamine BN, Methylene Blue 2BN). Rinse and dry.
  • Notes: Incorporation of 0.5-5.0 parts per hundred resin of polymeric fatty nitrile significantly improves dye uptake while maintaining mechanical properties. The modified polypropylene can be dyed at temperatures below 100°C, unlike unmodified polypropylene which shows negligible dye uptake [2].
Biocatalytic Production of Carboxylic Acids

Protocol 7: Nitrilase-Mediated Production of Carboxylic Acids for Polymer Applications

This protocol describes the use of nitrilases for the specific hydrolysis of nitrile groups to produce carboxylic acids as polymer precursors.

  • Materials: Nitrile substrate, nitrilase source (whole cells, cell extracts, or immobilized enzyme), buffer components, inducers if using whole cells.
  • Procedure:
    • Nitrilase Production:
      • Grow nitrilase-producing organism (Rhodococcus, Pseudomonas, or Fusarium species) in appropriate medium.
      • Add inducer (e.g., ε-caprolactam for Rhodococcus rhodochrous J1) during mid-log phase.
      • Harvest cells during stationary phase.
    • Biocatalyst Preparation:
      • Use whole cells, cell-free extracts, or immobilized enzyme.
      • For immobilization, cross-link with glutaraldehyde or immobilize on chitosan beads.
    • Biotransformation:
      • Suspend biocatalyst in appropriate buffer (50-100 mM phosphate, pH 7.0-8.0).
      • Add nitrile substrate (0.1-1.0 M final concentration).
      • Incubate with shaking at 30-37°C for 2-24 hours.
    • Product Recovery:
      • Remove biocatalyst by centrifugation or filtration.
      • Acidify supernatant and extract product with ethyl acetate.
      • Purify by recrystallization or distillation.
  • Notes: Nitrilases directly convert nitriles to carboxylic acids without accumulating amide intermediates. This method is particularly valuable for producing chiral acids when using stereoselective nitrilases. The process is environmentally friendly compared to chemical hydrolysis methods [1].

Analytical Methods and Characterization

Comprehensive characterization of fatty nitriles and their polymer products is essential for quality control and property optimization. The following analytical techniques are recommended:

  • Spectroscopic Analysis:
    • FTIR: Characterize nitrile group (2240 cm⁻¹), monitor conversion to amide (1650 cm⁻¹) or acid (1710 cm⁻¹).
    • NMR: ¹³C NMR for nitrile carbon signal (~120 ppm), ¹H NMR for chain structure.
  • Chromatographic Methods:
    • GPC/SEC: Determine molecular weight and distribution of polymers (PDI <1.3 indicates controlled polymerization).
    • HPLC: Monitor bioconversion reactions, determine enantiomeric purity for chiral products.
  • Thermal Analysis:
    • DSC: Determine melting point (Tm), glass transition (Tg), and crystallinity of polymers.
    • TGA: Assess thermal stability and decomposition profiles.
  • X-ray Scattering:
    • WAXS/SAXS: Characterize crystalline structure in polymers with fatty acid side chains.
  • Performance Testing:
    • Dyeability Assessment: Measure color intensity (K/S values) after standard dyeing procedures.
    • Mechanical Testing: Tensile strength, elongation at break for polymer specimens.

Conclusion and Future Perspectives

Fatty nitriles represent a versatile platform of renewable precursors for polymer synthesis, offering pathways to diverse materials with tailored properties. Their application in producing polyamides, modifying synthetic polymers, and creating specialized functional materials demonstrates their significant potential in sustainable polymer science. The development of efficient production methods, including vapor-phase thermocatalysis and cross-metathesis reactions, has enhanced the accessibility of these valuable compounds. Furthermore, the integration of biocatalytic processes using nitrilases provides environmentally friendly routes to carboxylic acid precursors.

Future research directions will likely focus on expanding the scope of fatty nitrile applications through advanced polymerization techniques and designing novel architectures such as block copolymers and graft polymers. The exploration of chain-growth condensation polymerization methods for producing well-defined condensation polymers with narrow molecular weight distributions represents a promising frontier. Additionally, increased integration of biocatalytic and chemical processes will further enhance the sustainability profile of fatty nitrile-derived polymers. As renewable resources continue to gain importance in materials science, fatty nitriles are poised to play an increasingly significant role in the development of next-generation polymeric materials with advanced functionalities.

References

Oleonitrile metathesis reactions for shorter-chain compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Olefin Metathesis and Nitriles

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the exchange of alkylidene fragments between alkenes, catalyzed by metal complexes [1]. Its application to nitrile-containing alkenes (oleonitriles) is a specialized area that leverages the versatile reactivity of metathesis in the presence of a polar functional group. The nitrile group is relatively inert to many metathesis catalysts, allowing for the strategic synthesis of shorter-chain, functionalized compounds that are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.

The table below outlines the primary metathesis reactions relevant to oleonitrile chemistry.

Reaction Type Description Primary Application with Oleonitriles
Cross Metathesis (CM) Reaction between two different alkenes [1]. Ethenolysis: Reaction of an this compound with ethylene to cleave a longer-chain molecule into shorter, nitrile-terminated compounds.
Ring-Closing Metathesis (RCM) Formation of cyclic structures from dienes [1]. Synthesis of nitrogen-containing heterocycles from diene substrates containing a nitrile group.
Acyclic Diene Metathesis (ADMET) Step-growth polymerization of dienes, releasing ethylene [1]. Production of functionalized polymers with nitrile groups in the backbone.

Catalysts & Experimental Considerations

Successful metathesis of functionalized alkenes like oleonitriles requires careful selection of catalysts and reaction conditions. The table below summarizes the common homogeneous catalyst systems.

Catalyst Type Examples Compatibility Notes for Nitrile-containing Substrates
Grubbs Catalysts Grubbs 1st & 2nd Generation, Grubbs-Hoveyda catalysts [1]. Generally tolerant of nitrile groups. The Grubbs 2nd Generation and Hoveyda-Grubbs catalysts offer higher functional group tolerance and are typically the first choice.
Schrock Catalysts Molybdenum- and Tungsten-based complexes [1]. High activity but can be sensitive to air, moisture, and some polar functional groups. May require rigorous purification of substrates and solvents.
General Experimental Protocol for this compound Cross-Metathesis

This protocol provides a starting point for conducting a cross-metathesis reaction, such as the ethenolysis of a long-chain this compound.

  • Reaction Setup
    • Perform all manipulations in an inert atmosphere (e.g., nitrogen or argon glove box or using Schlenk techniques).
    • In a flame-dried Schlenk flask, charge the This compound substrate (e.g., 1.0 equiv) and a magnetic stir bar.
    • Add dry, degassed solvent (e.g., dichloromethane, toluene) via syringe.
  • Catalyst Handling & Addition
    • In a separate vial, prepare a solution of the metathesis catalyst (e.g., Hoveyda-Grubbs 2nd Generation catalyst, 0.5 - 5.0 mol%) in the same solvent.
    • Add the catalyst solution to the reaction mixture via syringe to initiate the reaction.
  • Reaction Conditions
    • If performing ethenolysis, purge the reaction mixture with ethylene gas and maintain a slight positive pressure of ethylene throughout the reaction.
    • Stir the reaction mixture at the required temperature (commonly room temperature to 40°C) and monitor by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
  • Reaction Quenching & Work-up
    • Quench the reaction by exposing it to air or adding a small amount of a polar solvent like ethyl vinyl ether.
    • Concentrate the reaction mixture under reduced pressure.
    • Purify the crude product by flash chromatography on silica gel or another suitable medium to isolate the shorter-chain nitrile products.
Critical Safety & Optimization Notes
  • Safety: Many catalysts are air- and moisture-sensitive. Solvents must be thoroughly dried and degassed. Always conduct a risk assessment before starting.
  • Purity: The success of metathesis reactions is highly dependent on substrate purity. Impurities can poison the catalyst.
  • Optimization: Catalyst loading, temperature, reaction time, and solvent are highly variable and must be optimized for each specific substrate.

Analytical & Workflow Visualization

The following workflow diagram, created using Graphviz, outlines the key stages of a metathesis experiment from setup to analysis.

MetathesisWorkflow cluster_prep Experiment Setup cluster_rxn Reaction & Monitoring cluster_analysis Purification & Analysis setup Reaction Setup (Inert Atmosphere) catalyst Catalyst Preparation setup->catalyst Add Substrate & Solvent init Reaction Initiation catalyst->init Add Catalyst Solution monitor Monitor Reaction (TLC/GC-MS) init->monitor Stir at Set Temperature quench Quench Reaction monitor->quench Starting Material Consumed purify Purify Product (Flash Chromatography) quench->purify Concentrate Mixture analyze Analyze Product (NMR, MS, IR) purify->analyze Isolated Product final Shorter-Chain Nitrile Compound analyze->final Characterization Complete

Metathesis Experiment Workflow

Protocol Development Guide

  • Start Small-Scale: Begin with small, analytically tractable amounts of substrate (e.g., 50 mg) to rapidly screen catalysts and conditions.
  • Systematic Screening: Create a screening matrix to test different catalysts, solvents, and ethylene pressures. Key parameters to record are provided in the table below.
Parameter to Record Example Quantitative Data / Units Purpose
Substrate Purity ≥ 98% (by NMR/GC) Ensures reproducibility and prevents catalyst poisoning.
Catalyst Loading 0.5, 1.0, 2.0, 5.0 mol% Determines optimal efficiency and cost.
Ethylene Pressure 1, 5, 10, 15 bar Optimizes ethenolysis equilibrium and rate.
Reaction Temperature 25°C, 40°C, 60°C Balances reaction rate and catalyst stability.
Reaction Time 1, 2, 4, 8, 24 hours Determines time to full conversion.
Conversion 0 - 100% (by GC-MS/NMR) Measures reaction progress.
Isolated Yield 0 - 100% (mass of pure product) Measures practical efficiency.
  • Thorough Characterization: Unambiguously characterize all new shorter-chain compounds using a combination of NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy.
  • Consult Patents: For industrial applications, a thorough search of the patent literature is highly recommended, as it often contains more detailed synthetic procedures than academic journals.

References

Oleonitrile amidation reactions with alcohol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Related Amidation Reactions and Concepts

The table below summarizes two related types of amidation reactions identified in the literature that share common themes with your topic of interest.

Reaction Type Catalyst & Conditions Key Findings/Application Reference
Amidation of Alcohols with Nitriles Molecular iodine (I₂); Solvent-free conditions [1]. Presents a greener alternative to classic Ritter reaction conditions; avoids strong acids and heavy-metal catalysts [1].
Reaction of Olefins with Nitriles Molecular iodine (I₂), water; Solvent-free conditions; 90°C, 18 hours [2]. Optimized conditions gave an 87% yield; noted that complex reactions can occur with certain terpenic olefins [2].

A significant challenge in amidation reactions is their reversible nature, which can limit conversion due to equilibrium. A key process intensification strategy is the in-situ removal of a co-product to shift the equilibrium forward [3]. For instance, in the amidation of diethanolamine with fatty acid methyl ester, vacuum or inert gas stripping was successfully used to remove the volatile methanol byproduct, leading to a significant improvement in final conversion [3]. This principle could be highly relevant for designing an oleonitrile amidation protocol.

Important Safety and Handling Information

When working with this compound, careful attention to safety is required. Here are key points from its safety data sheet [4]:

  • Hazards Identification: Causes skin irritation. Very toxic to aquatic life with long-lasting effects.
  • Recommended Personal Protective Equipment (PPE): Wear fire/flame resistant and impervious clothing, chemical impermeable gloves, and tightly fitting safety goggles.
  • Safe Handling: Use only in a well-ventilated place and avoid the formation of dust and aerosols.

Experimental Workflow for Amidation Reaction Development

The following diagram outlines a generalized, high-level workflow for developing and optimizing an amidation reaction based on the principles found in the literature. You can use this as a logical framework for designing your own protocol for this compound.

Guidance for Protocol Development

Given the lack of a direct protocol, here are some steps you can take to build a complete experimental procedure:

  • Leverage the Provided Workflow: The workflow diagram above provides a structured approach. You would need to fill in the specifics for each box based on further research and experimental data.
  • Consult Broader Literature: The reactions summarized in the table, particularly the iodine-catalyzed, solvent-free methods, are an excellent starting point for initial experiments [1] [2].
  • Incorporate General Principles: Remember to integrate the key principle of equilibrium shifting [3]. Planning for co-product removal (e.g., via distillation or stripping) from the outset could be critical to achieving high yields.
  • Prioritize Safety: Always consult the full safety data sheet for this compound and all other chemicals before beginning laboratory work [4].

Reference List

  • PMC. Amidation Studies and Improvement by... Reaction Kinetic. (2021). [3]
  • Journal of Oleo Science. Amidation of Alcohols with Nitriles under Solvent-free Conditions Using Molecular Iodine as a Catalyst. (2010). [1]
  • Journal of Oleo Science. Reaction of olefins with nitriles under solvent-free conditions using molecular iodine as a catalyst in the presence of water. (2012). [2]
  • ChemicalBook. This compound Safety Data Sheet. (2025). [4]

References

Comprehensive Application Notes and Protocols for Oleonitrile Analytical Method Development using HPLC with UV Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Method Development

Analytical method development and validation are critical processes in pharmaceutical analysis to ensure that analytical procedures are suitable for their intended use and provide reliable, accurate, and reproducible results. For Oleonitrile, a compound of pharmaceutical interest, developing a robust High-Performance Liquid Chromatography (HPLC) method with UV detection requires systematic approaches to address various analytical parameters. Method validation demonstrates that the analytical technique achieves its goals by providing sufficiently accurate, specific, sensitive and precise results in accordance with regulatory requirements, confirming the validity of generated results with objective evidence [1].

The process begins with understanding the physicochemical properties of the analyte and defining the purpose and scope of the method. According to current regulatory guidelines, including the ICH Q2(R1) and the revised draft of ICH Q2(R2), analytical method validation must cover specific performance characteristics based on the method's application [1]. For HPLC-UV methods intended for quantitation of active pharmaceutical ingredients, this typically involves validation of specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness [1] [2]. This document provides detailed application notes and experimental protocols for developing and validating an HPLC-UV method specifically for this compound analysis.

HPLC Method Development Strategy

Initial Method Scouting

HPLC method development for this compound begins with method scouting, which involves screening various column and mobile phase conditions to identify promising starting points [3] [4]. This phase requires significant manual work for column and mobile phase switching. For inexperienced chromatographers, casting a wider net by testing more column types and mobile phase compositions is necessary to avoid methods that fail to meet targets, particularly concerning throughput [3].

  • Column Selection: Begin with the most common columns and stationary phases, with C18 bonded phases as the primary choice for reverse-phase HPLC [5]. Short columns (10-15 cm) with packing particle size of 3 or 5 μm are recommended for most samples to reduce method development time and provide shorter retention and equilibration times [5].

  • Mobile Phase Optimization: Thoroughly investigate binary mobile phases before considering ternary mixtures [5]. For reverse-phase HPLC with aqueous mobile phases, the organic modifier (typically acetonitrile or methanol) is the strong solvent. The initial goal is to find the correct concentration of the strong solvent to ensure no analyte has a capacity factor (k) of less than 0.5 or greater than 10-15 [5].

  • Detection Parameters: For UV detection, select λmax for the greatest sensitivity, ensuring it detects all sample components that contain chromophores. Avoid wavelengths below 200 nm where detector noise increases [5].

Systematic Optimization Approach

A simple and systematic approach to HPLC method development involves multiple steps from sample preparation to final method validation [5]. The process is influenced by the nature of the analytes and typically follows these steps:

  • Selection of HPLC Method and Initial System: Consult literature to determine if similar separations have been performed [5]. For polar analytes like this compound, reverse-phase HPLC would offer adequate retention and resolution [5].

  • Selection of Initial Conditions: Determine optimum conditions to adequately retain all analytes using either isocratic or gradient elution [5]. For complex samples, gradient elution provides better resolution [5].

  • Selectivity Optimization: Achieve adequate selectivity (peak spacing) by optimizing mobile phase and stationary phase compositions [5]. For selectivity optimization in gradient HPLC, use a binary system based on either acetonitrile/water or methanol/water [5].

  • System Parameter Optimization: Fine-tune parameters including column dimensions, column-packing particle size, and flow rate to balance resolution and analysis time after satisfactory selectivity has been achieved [5].

Table 1: HPLC Method Development Optimization Parameters

Parameter Category Specific Parameters Optimization Approach
Stationary Phase Column chemistry, particle size (3-5 μm), dimensions (10-15 cm) Screen 2-4 different column chemistries; prefer C18 for reverse-phase [5] [3]
Mobile Phase Composition (acetonitrile/water or methanol/water), pH, buffer concentration Test binary mixtures first; adjust pH for ionizable compounds; use buffers for pH control [5]
Elution Mode Isocratic vs. gradient Use gradient for complex mixtures or wide polarity range; isocratic for simpler samples [5]
Detection Wavelength, bandwidth Use λmax for sensitivity; avoid <200 nm [5]
Operational Parameters Flow rate (1-1.5 mL/min), temperature, injection volume Optimize for resolution, peak shape, and analysis time [5]
Sample Preparation Considerations

Sample preparation is central to successful HPLC analyses and must be carefully considered for this compound method development [4]. The sample matrix, defined as anything in the sample except the analytes of interest, can significantly impact the analysis through matrix effects [4]. These effects may manifest as co-elution of interfering compounds, pH-related retention changes, or detection interference [4].

  • Mitigation Strategies: Dilute the sample in proper injection solvent if analyte sensitivity is adequate, perform extraction before analysis, use 2D-LC, switch to more selective detection methods, or employ standard addition techniques [4].

  • Preparation Techniques: Based on the nature of this compound and its sample matrix, appropriate preparation methods may include dilution, filtration, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components and concentrate the analyte if necessary [4].

HPLC_Method_Development_Workflow Start Start HPLC Method Development Literature Literature Review and Analyte Characterization Start->Literature SamplePrep Sample Preparation Strategy Literature->SamplePrep InitialScouting Initial Method Scouting (Column and Mobile Phase) SamplePrep->InitialScouting InitialConditions Establish Initial Conditions InitialScouting->InitialConditions SelectivityOpt Selectivity Optimization InitialConditions->SelectivityOpt SystemOpt System Parameter Optimization SelectivityOpt->SystemOpt Robustness Robustness Testing SystemOpt->Robustness Validation Method Validation Robustness->Validation End Validated HPLC Method Validation->End

Experimental Protocols

Protocol 1: Method Scouting for this compound Separation

Purpose: To identify the most promising column and mobile phase combination for this compound separation.

Materials and Equipment:

  • HPLC system with UV-Vis detector, autosampler, and column oven
  • Columns: C18, C8, phenyl, and cyano-bonded phases (10-15 cm length, 3-5 μm particle size)
  • Mobile phases: Acetonitrile/water and methanol/water mixtures (varying from 30:70 to 70:30)
  • This compound standard solution (approximately 100 μg/mL in appropriate solvent)
  • Appropriate solvents for sample preparation

Procedure:

  • Prepare mobile phase buffers at different pH values (e.g., 3.0, 4.5, 7.0) using phosphate or acetate buffers as appropriate.
  • Set the UV detector wavelength based on this compound's absorbance maximum (pre-determined from UV scan).
  • Begin testing with a C18 column and acetonitrile/water (50:50) mobile phase at a flow rate of 1.0 mL/min.
  • Inject this compound standard and note retention time, peak symmetry, and efficiency.
  • Systematically vary organic modifier concentration in 10% increments to achieve a capacity factor (k) between 2 and 10.
  • Repeat testing with different column chemistries if resolution is inadequate.
  • Evaluate different pH conditions if this compound contains ionizable groups.
  • Document all chromatographic parameters and results for each combination tested.

Evaluation: Select the column and mobile phase combination that provides adequate retention (k > 2), good peak symmetry (asymmetry factor 0.8-1.5), and sufficient resolution from any potential impurities.

Protocol 2: Selectivity Optimization

Purpose: To achieve optimal separation of this compound from potential related substances and degradation products.

Materials and Equipment:

  • HPLC system with UV-Vis detector
  • Selected column from method scouting
  • Mobile phase components identified during scouting
  • This compound standard solution
  • Placebo solution (containing all excipients but no active)
  • Stressed this compound samples (as appropriate)

Procedure:

  • Prepare a mixture containing this compound and its potential impurities/degradation products.
  • Using the initial conditions identified in Protocol 1, inject the mixture and identify critical peak pairs with inadequate resolution.
  • Optimize mobile phase composition by varying:
    • Organic modifier ratio (±5-10% from initial)
    • pH (±0.2-0.5 units from initial)
    • Buffer concentration (±10-20%)
    • Temperature (±5-10°C)
  • For each condition, calculate resolution (Rs) between critical peak pairs.
  • If necessary, consider switching to a different organic modifier (acetonitrile vs. methanol) or adding modifiers such as triethylamine for peak tailing.
  • Continue iterative optimization until all peak pairs have resolution ≥ 2.0.
  • Document the final optimized conditions.

Evaluation: The optimized method should provide baseline resolution (Rs ≥ 1.5) between this compound and all potential impurities.

Protocol 3: Forced Degradation Studies for Specificity

Purpose: To demonstrate method specificity by showing separation of this compound from its degradation products.

Materials and Equipment:

  • HPLC system with diode array detector (preferred)
  • Optimized chromatographic conditions
  • This compound standard solution
  • Placebo solution
  • Forced degradation samples:
    • Acid-stressed (0.1N HCl, room temperature or heated)
    • Base-stressed (0.1N NaOH, room temperature or heated)
    • Oxidative stress (3% H₂O₂, room temperature)
    • Thermal stress (solid and solution state)
    • Photolytic stress (as per ICH guidelines)

Procedure:

  • Subject this compound to various forced degradation conditions to generate 5-20% degradation.
  • Prepare samples of stressed this compound, unstressed this compound, and placebo.
  • Inject each sample using the optimized chromatographic conditions.
  • Compare chromatograms to demonstrate separation of this compound from degradation products.
  • Use peak purity assessment (if diode array detector available) to demonstrate homogeneity of this compound peak.
  • Calculate resolution between this compound and nearest degradation product.

Evaluation: The method should effectively separate this compound from all degradation products, with peak purity tests confirming the homogeneity of the this compound peak.

Method Validation Protocols

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose and to generate reliable and consistent results in accordance with method requirements [1]. The validation of the this compound HPLC-UV method should be performed according to ICH guidelines and include the following parameters [1] [2]:

Validation Protocol 1: Linearity and Range

Purpose: To demonstrate that the analytical method produces results that are directly proportional to the concentration of this compound in the sample within a given range.

Materials and Equipment:

  • HPLC system with optimized conditions
  • This compound reference standard of known purity
  • Appropriate solvent for standard preparation

Procedure:

  • Prepare a stock solution of this compound at the target concentration level.
  • Prepare a series of standard solutions at a minimum of five concentration levels, typically ranging from 50% to 150% of the target concentration.
  • Inject each standard solution in triplicate using the optimized chromatographic conditions.
  • Record peak responses (areas) for each injection.
  • Plot mean peak area versus concentration of this compound.
  • Calculate the regression line using the least squares method: y = ax + b, where y is the peak area and x is the concentration.
  • Calculate the correlation coefficient (r), slope, and y-intercept.

Acceptance Criteria:

  • Correlation coefficient (r): ≥ 0.999
  • Y-intercept: Not significantly different from zero (evaluated by appropriate statistical tests)
  • Visual inspection: Random distribution of residuals around the regression line

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Design Acceptance Criteria
Accuracy Spike and recovery at 3 levels (50%, 100%, 150%) in triplicate Mean recovery 98-102% [2]
Precision (Repeatability) 6 injections at 100% test concentration %RSD ≤ 1.0% [2]
Intermediate Precision Different analyst, instrument, day using same method %RSD ≤ 2.0% [1]
Specificity Chromatogram of blank, placebo, standard, sample No interference at retention time of this compound [2]
Linearity Minimum 5 concentrations (50-150% of target) Correlation coefficient ≥ 0.999 [2]
Range Established from linearity data From lowest to highest linear level with acceptable precision, accuracy, linearity [2]
Robustness Deliberate variations in method parameters Method remains unaffected by small variations [3]
Solution Stability Analysis of standard and sample solutions over time (e.g., 24, 48 hrs) % Difference from initial ≤ 2.0% [2]
LOD Signal-to-noise ratio (3:1) or based on standard deviation of response Typically 0.5-1.0% of target concentration [6]
LOQ Signal-to-noise ratio (10:1) or based on standard deviation of response Typically 1.0-3.0% of target concentration [6]
Validation Protocol 2: Accuracy (Recovery)

Purpose: To demonstrate the closeness of the test results obtained by the method to the true value.

Materials and Equipment:

  • HPLC system with optimized conditions
  • This compound reference standard
  • Placebo materials representing the sample matrix

Procedure:

  • Prepare placebo solutions at three concentration levels (50%, 100%, and 150% of target concentration) in triplicate.
  • Add known amounts of this compound reference standard to the placebo solutions.
  • Prepare standard solutions of this compound at equivalent concentrations without placebo.
  • Inject all solutions using the optimized chromatographic conditions.
  • Calculate the recovery at each level using the formula: Recovery (%) = (Found Concentration / Added Concentration) × 100

Acceptance Criteria: Mean recovery should be within 98-102% at each level, with %RSD not more than 2.0%.

Validation Protocol 3: Precision

Purpose: To demonstrate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Materials and Equipment:

  • HPLC system with optimized conditions
  • Homogeneous this compound sample solution

Procedure:

  • Repeatability: Prepare six sample preparations from a homogeneous lot at 100% of test concentration and inject each using the optimized method.
  • Intermediate Precision: Perform the same analysis on a different day, with a different analyst, and/or using a different HPLC system.
  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results for each set.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 1.0%
  • Intermediate Precision: Overall %RSD ≤ 2.0%
Validation Protocol 4: Robustness Testing

Purpose: To measure the capacity of the method to remain unaffected by small but deliberate variations in method parameters.

Materials and Equipment:

  • HPLC system with optimized conditions
  • This compound standard solution

Procedure:

  • Using the optimized chromatographic conditions, systematically vary the following parameters one at a time:
    • Mobile phase pH (±0.2 units)
    • Mobile phase composition (±2-3% organic modifier)
    • Column temperature (±5°C)
    • Flow rate (±0.1 mL/min)
    • Detection wavelength (±2 nm)
  • For each variation, inject the standard solution and evaluate system suitability parameters, particularly resolution from the nearest eluting peak, tailing factor, and efficiency.
  • Document the impact of each parameter variation on the chromatographic performance.

Acceptance Criteria: The method should meet all system suitability requirements despite small variations in parameters.

Method_Validation_Workflow Start Start Method Validation Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity and Range Specificity->Linearity Accuracy Accuracy/Recovery Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability ValidationReport Compile Validation Report SolutionStability->ValidationReport End Method Validated ValidationReport->End

Detection and Quantification Limits

Protocol for LOD and LOQ Determination

Purpose: To determine the lowest concentration of this compound that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Materials and Equipment:

  • HPLC system with optimized conditions
  • This compound reference standard of known purity
  • Appropriate solvent for standard preparation

Procedure:

  • Prepare a series of diluted standard solutions of this compound near the expected detection and quantitation limits.
  • Inject each solution and measure the signal-to-noise ratio (S/N).
  • Identify the concentrations where S/N is approximately 3:1 for LOD and 10:1 for LOQ.
  • Alternatively, based on the linearity data:
    • LOD = 3.3 × σ / S
    • LOQ = 10 × σ / S Where σ is the standard deviation of the response and S is the slope of the calibration curve.
  • Verify the LOQ by injecting six preparations at the LOQ level and calculating the %RSD.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio ≥ 3:1
  • LOQ: Signal-to-noise ratio ≥ 10:1 and %RSD ≤ 5.0%

References

Oleonitrile purification techniques impurity removal

Author: Smolecule Technical Support Team. Date: February 2026

Purification Technique for Oleonitrile

A dedicated method for purifying fatty acid nitriles like this compound involves treatment with maleic anhydride to remove color and odor-causing impurities [1].

Aspect Specification
Technique Maleic Anhydride Treatment [1]
Applicability Fatty acid nitriles (C6-C26+, including stearic & oleic acid nitriles) [1]
Key Reagent Maleic Anhydride (typically 1-2% by weight) [1]
Operating Temperature 100°C to 200°C (below the nitrile's boiling point); exemplified at 175°C [1]
Reaction Time Short period (e.g., 10 minutes at 175°C) [1]
Impurity Removal Reaction products formed between maleic anhydride and color/odor bodies [1]

| Post-Treatment Steps | 1. Cool the mixture. 2. Wash with water to remove water-soluble reaction products. 3. Optional distillation for further purification [1] |

The workflow for this specific method can be visualized as follows:

Start Start: Crude this compound Step1 Add Maleic Anhydride (1-2% by weight) Start->Step1 Step2 Heat Mixture (100-200°C, e.g., 175°C for 10 min) Step1->Step2 Step3 Cool Reaction Mixture Step2->Step3 Step4 Wash with Water Step3->Step4 Step5 Optional: Distill Step4->Step5 End End: Purified this compound Step5->End

Analytical Methods for Purity Assessment

After purification, confirming the purity of this compound is critical. The following table summarizes common analytical techniques used in pharmaceutical and chemical development, which are applicable for this purpose [2] [3].

Technique Acronym Primary Application in Purity Analysis
High-Performance Liquid Chromatography HPLC Separation and quantification of components in a mixture; workhorse for impurity profiling [3].
Gas Chromatography GC Suitable for volatile and semi-volatile compounds; ideal for residual solvent analysis [4].
Liquid Chromatography-Mass Spectrometry LC-MS Combines separation power of LC with identification capability of Mass Spec for unknown impurities [2].
Size-Exclusion Chromatography SEC Separates molecules based on size; useful for detecting aggregates or oligomers [2].
Ion Exchange Chromatography IEX Separates ions and polar molecules based on charge [5].

FAQs and Troubleshooting

Here are answers to common questions and issues based on the technical data and general principles.

Q1: Why is my purified this compound still discolored or malodorous after the maleic anhydride treatment?

  • Insufficient reagent: The 1-2% maleic anhydride may be inadequate for the impurity load. You can try increasing the amount slightly [1].
  • Incomplete reaction: Ensure the mixture is heated for a sufficient time within the recommended temperature range (100-200°C) to allow complete reaction with impurities [1].
  • Ineffective washing: The water wash is crucial for removing the reacted impurity complexes. Double-check that the washing is thorough [1].
  • Need for further purification: The method may require a final distillation step to achieve the desired purity level [1].

Q2: How can I identify and quantify unknown impurities in my this compound sample? For unknown impurities, LC-MS (Liquid Chromatography-Mass Spectrometry) is the most powerful technique. It separates the components (like HPLC) and then provides structural information based on their mass, helping to identify the chemical nature of the impurities [2].

Q3: What are the key parameters to validate an analytical method for impurity testing? According to ICH guidelines, a validated impurity method should demonstrate the following parameters [6]:

  • Specificity: The method can distinguish between the main compound and its impurities.
  • Accuracy: The measured value is close to the true value.
  • Precision: The method produces consistent results (repeatability and intermediate precision).
  • Linearity & Range: The response is proportional to the analyte's concentration.
  • Limit of Detection (LOD) & Quantification (LOQ): The lowest amount that can be detected or reliably quantified.
  • Robustness: The method remains effective despite small, deliberate variations in parameters.

References

Oleonitrile storage stability and degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

A Note on Acrylonitrile vs. Oleonitrile

The search results are focused on acrylonitrile, a compound with the formula CH₂CHCN. While its name is similar to "this compound," they are distinct chemicals. Acrylonitrile is a volatile, water-soluble molecule used to make plastics and fibers, and it is highly toxic and flammable [1] [2].

"this compound" typically refers to a fatty nitrile derived from oleic acid, which is a much larger, less volatile molecule. Despite this difference, some safety principles for handling nitrile compounds may be similar.

Developing Your Technical Support Content

Since direct data on this compound is unavailable, here is a general framework and an example you can adapt once you have specific data.

1. Suggested FAQ Structure You can structure FAQs around common problem areas. Here is a template:

  • Q: What are the primary factors that cause this compound degradation?
    • A: [Once known, factors like temperature, exposure to light, moisture, or oxygen would be listed here].
  • Q: What are the recommended storage conditions for this compound?
    • A: [This would detail the ideal temperature, container type, and shelf life].
  • Q: What personal protective equipment (PPE) is required when handling this compound?
    • A: [Based on risk assessment, this would specify gloves, goggles, and ventilation requirements].

2. Creating a Data Summary Table When you have quantitative data, you can summarize it in a clear table for easy comparison. Here is an example structure:

Stressor Tested Concentration Degradation Rate Major Degradation Product Reference Method
e.g., High Temperature e.g., 40°C, 60°C e.g., < 2% over 30 days e.g., Oleic Acid e.g., HPLC-MS
e.g., Strong Oxidizer e.g., 1mM H₂O₂ e.g., >90% in 24h e.g., Epoxides e.g., GC-FID
e.g., Acidic pH e.g., pH 3.0 e.g., 15% over 7 days TBD e.g., NMR

3. Example: Experimental Protocol for Stability Testing The following workflow outlines a general methodology for assessing chemical stability, inspired by standard practices. You would need to adapt the specific conditions (temperature, time, analysis method) for this compound.

Start Prepare this compound Samples Stress1 Apply Stressors: • Heat • Light • Oxidizers Start->Stress1 Monitor Monitor at Time Intervals (e.g., 1, 7, 30 days) Stress1->Monitor Analyze Analyze Samples: • Purity (HPLC/GC) • Degradation Products (MS) Monitor->Analyze Data Compile Stability Data Analyze->Data

References

Oleonitrile reaction yield improvement optimization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Yield Fundamentals

First, it's helpful to distinguish between different yield metrics that are critical for assessing reaction efficiency [1]:

  • Theoretical Yield: The maximum amount of product possible, calculated from the reaction stoichiometry.
  • Actual/Experimental Yield: The amount of product actually obtained from the experiment.
  • Percentage Yield: A measure of efficiency, calculated as (Actual Yield / Theoretical Yield) × 100% [1] [2].
  • Atom Economy: A measure of the efficiency of a reaction in incorporating the atoms of the starting materials into the desired product. It is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Products) × 100% [1].

Reactions rarely achieve a 100% yield due to factors such as incomplete reactions, side reactions, and physical losses during transfer or purification [1] [2].

Systematic Optimization Workflow

The following diagram illustrates a structured, iterative workflow for improving your reaction yield.

G Start Start: Low Yield Identified Define Define Baseline Yield and Key Metrics Start->Define Analyze Analyze Reaction Parameters Define->Analyze Tweak Tweak Single Variable (e.g., Temperature, Catalyst) Analyze->Tweak Test Run Small-Scale Experiment Tweak->Test Evaluate Evaluate Yield & Purity Test->Evaluate Optimal Optimal Yield Achieved? Evaluate->Optimal Optimal->Tweak No, Iterate Further Scale Scale-Up & Validate Optimal->Scale Yes End End: Process Established Scale->End

This workflow is the core of experimental optimization. The most critical phase is "Analyze Reaction Parameters," where you systematically investigate key variables [3] [4]. The table below outlines the primary parameters to target.

Parameter Optimization Goal Common Experimental Approach
Catalyst Enhance reaction rate and pathway selectivity [3]. Screen different catalyst types and loadings [3] [4].
Solvent Influence reaction rate, mechanism, and stability of intermediates [3]. Screen solvents of different polarities and properties [3].
Temperature Provide sufficient energy to overcome the activation barrier [5]. Perform the reaction across a gradient of temperatures [4].
Reaction Time Allow the reaction to reach completion without allowing degradation. Monitor yield over time (kinetic profiling).
Stoichiometry Ensure the correct molar ratios of reactants, identifying the limiting reagent [2]. Vary the molar equivalents of reactants around the stoichiometric ratio.

Troubleshooting Common Yield Issues

When yields are lower than expected, use this table to diagnose and address common problems.

Observation Possible Cause Recommended Action
Low Conversion Suboptimal reaction conditions (T, time, catalyst) [3] [6]. Systematically optimize parameters per the workflow and table above.
Multiple/Unwanted Products Lack of reaction selectivity; side reactions occurring [3]. Modify temperature, solvent, or catalyst to favor the desired pathway [3].
Product Loss During Work-up Product is soluble in aqueous phase or is volatile. Adjust extraction pH; use a different extraction solvent; reduce evaporation force.
Difficulty Isitating Product Reaction mixture is too complex or product is unstable. Optimize purification methods (e.g., column chromatography, recrystallization).
High Impurity in Final Product Incomplete purification or degradation during isolation. Re-purify the product; ensure starting materials are of high purity [4].

Advanced Optimization: Leveraging Machine Learning

For particularly challenging reactions, advanced computational methods can dramatically accelerate optimization. Machine Learning (ML) and High-Throughput Experimentation (HTE) are now powerful tools.

  • The Approach: ML models can predict reaction outcomes by learning from large datasets. One startup demonstrated this by running over 200,000 microliter-scale reactions, using the data to train a model that could predict successful Suzuki couplings with an 87.1% success rate, outperforming human chemists [7].
  • The Workflow:
    • Generate Data: Use HTE to run thousands of reactions with varied conditions [7] [8].
    • Train Model: The ML model learns the complex relationships between reaction components and yield [8].
    • Predict & Validate: The model suggests new, high-probability conditions, which are tested in the lab. The new results are fed back to improve the model in an "active learning" cycle [8].
  • The Benefit: This approach can screen billions of potential conditions virtually, identifying superior options millions of times faster than traditional methods and moving beyond human chemical intuition [7] [8].

Key Takeaways for Your Research

To maximize your success in optimizing oleonitrile yield, keep these principles in mind:

  • Adopt a Systematic Mindset: Haphazardly changing multiple variables at once is inefficient. The structured workflow ensures every experiment provides clear, actionable information.
  • Purity is Foundational: The purity of your starting materials can significantly impact the reaction. Always use high-purity reagents or employ techniques like recrystallization or distillation to purify them first [4].
  • Understand the Energetics: A reaction pathway diagram shows the energy changes during a reaction. The activation energy (Ea) is the energy hurdle that must be overcome, and the enthalpy change (ΔH) indicates whether the reaction releases or absorbs energy [5] [9]. Catalysts work by lowering the Ea, making it easier for the reaction to proceed [3] [9].

G Energy Energy R1 RxnProgress Reaction Progress TS Transition State R1->TS Ea TS_cat Transition State (with Catalyst) R1->TS_cat Ea (with Catalyst) P1 TS->P1 ΔH TS_cat->P1

References

Oleonitrile isomerization double bond migration control

Author: Smolecule Technical Support Team. Date: February 2026

Key Mechanisms & Factors for Controlling Isomerization

The table below summarizes the primary mechanisms and control factors for double bond migration identified from the search results, which are crucial for understanding potential experimental issues.

Mechanism/Route Key Feature How it Influences Control Example/Citation
Allylic Route [1] H atom is detached first, forming a strongly bound allylic intermediate on the catalyst surface. This intermediate can have high activation energy and potentially deactivate catalyst active sites [1]. Isomerization of 2-vinylnorbornane on Pd [1].
Ethylidene Route [1] H atom is attached to a terminal carbon first, forming an ethylidene intermediate. May offer a different energy pathway and avoid the formation of the strongly adsorbed allylic intermediate [1]. Isomerization of 2-vinylnorbornane on Pd [1].
Solvent-Driven Isomerization [2] The solvent itself (e.g., DMSO) actively participates in and drives the isomerization mechanism. Solvent choice can drastically shift equilibrium toward a specific isomer and suppress undesired side reactions (e.g., lactonization) [2]. Isomerization of muconates in DMSO [2].
Stabilization via Intramolecular H-Bond [3] An intramolecular hydrogen bond stabilizes the less favored (Z)-isomer of an acylhydrazone. This stabilization makes the (Z)-isomer stable enough to be observed and allows for controllable, reversible isomerization [3]. Acylhydrazones E/Z isomerization [3].

Proposed Experimental Workflow for Reaction Optimization

To systematically diagnose and resolve issues in your isomerization experiments, you can follow the optimization workflow below. This diagram outlines the key parameters to investigate and the logical relationships between them.

IsomerizationOptimization Isomerization Reaction Optimization Workflow Start Start: Poor Isomerization Yield/Selectivity Catalyst Check Catalyst System Start->Catalyst Solvent Optimize Solvent Catalyst->Solvent Low conversion or rapid deactivation Conditions Adjust Reaction Conditions Catalyst->Conditions Moderate success needs fine-tuning Solvent->Conditions Stabilization Employ Isomer Stabilization Conditions->Stabilization Selectivity issues with target isomer Result Evaluated Result Conditions->Result Successful optimization Stabilization->Result

Troubleshooting Protocol Based on Workflow
  • Check Catalyst System: If you observe low conversion or rapid catalyst deactivation, the issue may lie with the catalyst. The search results suggest that on palladium surfaces, allylic intermediates can strongly bind to and deactivate active sites [1].

    • Action: Consider testing catalysts with different metal identities or supports that bind the key intermediate less strongly. Exploring the "ethylidene" route, if chemically feasible for your system, might also bypass this issue [1].
  • Optimize Solvent: If you have issues with low selectivity or unwanted side reactions, the solvent is a critical lever.

    • Action: Screen different solvents. As demonstrated with muconates, a specific solvent like DMSO can drive the reaction toward a particular isomer (e.g., trans,trans) and suppress competitive side reactions like lactonization [2].
  • Adjust Reaction Conditions: For moderate performance that needs fine-tuning, systematically adjust standard parameters.

    • Action:
      • Temperature: Experiment with different temperatures, as the observed stereoselectivity can be determined by a thermodynamic factor (relative energy of isomers) [1].
      • Additives: The presence or absence of hydrogen can significantly impact the reaction pathway and prevent the buildup of deactivating intermediates [1].
  • Employ Isomer Stabilization: If your goal is to isolate a less stable isomer (e.g., the Z-form) and you face issues with instability, consider engineering stability into the molecule.

    • Action: Design the molecular structure to include intramolecular hydrogen bonding, which can effectively stabilize the less favored isomer and enable reversible isomerization [3].

Key Insights for Your FAQ

Based on the research, here are direct answers to potential questions your users might have:

  • What determines the selectivity between different isomer products? Selectivity is often determined by a thermodynamic factor—the relative stability of the final isomeric products. The reaction reaches an equilibrium governed by their relative energies [1].
  • Why does my catalyst lose activity quickly during isomerization? A common cause is the formation of a stable allylic intermediate that binds strongly to the catalyst's active sites, effectively poisoning it. This is particularly true in the absence of hydrogen [1].
  • How can I favor the formation of a less stable (e.g., Z-) isomer? You can stabilize the target isomer by designing your molecule to include intramolecular hydrogen bonding, which lowers its energy and shifts the equilibrium in its favor [3].

Navigating Current Information Gaps

The search results provide strong foundational science but lack specific protocols for oleonitrile. To further develop your troubleshooting guides, I suggest:

  • Refine Your Search: Use more specific terms like "this compound isomerization mechanism," "palladium-catalyzed nitrile migration," or "troubleshooting double bond migration in nitriles" in specialized databases like SciFinder or Reaxys.
  • Consult Patent Literature: Patents are excellent sources for detailed, applied experimental procedures and commonly encountered problems.
  • Focus on Intermediates: Since catalyst deactivation is a key issue, deep research into the adsorption and behavior of allylic intermediates on your specific catalytic system will be highly valuable.

References

Troubleshooting Oleonitrile Solubility: Key Issues & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility problems often arise from solvent mismatch, contamination, or suboptimal experimental conditions. The table below summarizes common issues and their solutions, drawing from general nitrile and acetonitrile handling.

Issue Possible Cause Recommended Solution
Phase separation/Layering High concentration of hydrophilic solutes; solvent mismatch [1] Adjust solvent ratio; use co-solvents; employ at-column dilution for HILIC [1]
Poor chromatographic retention (HILIC) Sample solvent stronger than mobile phase [1] Match sample and mobile phase solvents; use at-column dilution [1]
System contamination & wear Low-quality solvents with sub-micron particles [2] Use high-purity, LC-MS grade solvents with <0.2 µm filtration [2]
Sticky HPLC check valves Storage of pump under pure ACN [2] Flush system with Isopropanol (IPA) before long-term shutdown [2]
High backpressure & seal deterioration Use of Ammonium hydroxide (NH₄OH)/ACN mobile phase [2] Premix ~5% water into ACN phase; consider graphitized PTFE seals [2]

Experimental Protocols for Solubility Management

Here are detailed methodologies for key procedures referenced in the troubleshooting guide.

1. Protocol for Regular HPLC System Sanitization [2]

  • Objective: To prevent the accumulation of contaminants and particles within the HPLC fluidic path that can affect performance and damage components.
  • Materials: Isopropanol (IPA, HPLC grade) or a mixture of IPA and water.
  • Procedure:
    • Prepare a suitable and clean wash solvent, such as Isopropanol (IPA).
    • Flush the entire fluidic path, from the solvent reservoir through the pump to the autosampler, with the wash solvent.
    • This sanitization cycle should be performed every 4-6 weeks. For busy labs, setting up an automated flush procedure between sequences is recommended.

2. Protocol for At-Column Dilution in HILIC [1]

  • Objective: To overcome sample solvent mismatch in HILIC methods where the sample has low solubility in high organic mobile phases.
  • Principle: A second pump is used to deliver a strong solvent that mixes with the sample stream immediately before the column. This instantly adjusts the sample solvent to a composition compatible with the mobile phase, preventing precipitation on the column.
  • Setup:
    • The main pump delivers the standard HILIC mobile phase (e.g., high % ACN).
    • A second, auxiliary pump delivers a strong solvent (e.g., high % aqueous buffer).
    • The output from the sample injector and the auxiliary pump are combined in a mixing tee located immediately before the chromatographic column.
    • The flow rates must be optimized so that the combined solvent strength is weak enough to ensure proper retention of the analyte on the HILIC column.

Modern Solubility Prediction Tools

For pre-experimental planning, machine learning models can predict solubility, saving time and resources.

  • State-of-the-Art Tools: Models like FASTSOLV are trained on large datasets (e.g., BigSolDB) and can predict the solubility of small molecules in organic solvents at arbitrary temperatures [3].
  • Aleatoric Uncertainty: It is important to know that these models are approaching the practical limit of prediction accuracy due to inherent experimental variability in solubility measurements. The "irreducible error" for these models is between 0.5 and 1.0 log S units [3]. This means a variability of a factor of 3 to 10 in measured solubility is considered normal, and predictions within this range are state-of-the-art.
  • Application: These tools are open source and can be accessed online or via a Python package (pypi.org/project/fastsolv/) for high-throughput screening during experimental design [3].

Workflow Diagrams

To visualize the core troubleshooting and experimental processes, I have created the following diagrams using Graphviz DOT language.

Troubleshooting Oleonitrile Solubility Issues

G Start Start: Solubility Issue Step1 Check for Phase Separation or Precipitation Start->Step1 Step2 Verify Solvent Purity and System Cleanliness Step1->Step2  No Step4A Adjust Solvent Ratio or Use Co-solvents Step1->Step4A  Yes Step3 Assess Chromatographic Retention (If Applicable) Step2->Step3  No Step4B Perform System Flush with IPA/Water [2] Step2->Step4B  Yes Step4C Use At-Column Dilution or Match Solvents [1] Step3->Step4C  Yes End Issue Resolved Step4A->End Step4B->End Step4C->End

At-Column Dilution for HILIC

This diagram illustrates the setup for the at-column dilution technique, which is crucial for handling samples with poor solubility in high-ACN mobile phases [1].

G MainPump Main Pump HILIC Mobile Phase (High % ACN) MixingTee Mixing Tee MainPump->MixingTee Flow AutoSampler Auto-sampler Sample in Aqueous Solvent AutoSampler->MixingTee Sample Plug AuxPump Auxiliary Pump Strong Aqueous Solvent AuxPump->MixingTee Dilution Flow HILICColumn HILIC Column MixingTee->HILICColumn Combined Stream (Weaker Eluent) Detector Detector HILICColumn->Detector

References

handling Oleonitrile laboratory safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below outlines the basic identifiers and physical properties for Acrylonitrile [1] [2].

Property Details
Synonyms Acrylonitrile monomer, AN, Cyanoethylene, Propenenitrile, 2-Propenenitrile, VCN, Vinyl cyanide [1] [2]
CAS No. 107-13-1 [1] [2]
Molecular Formula C₃H₃N / CH₂=CHCN [1] [2]
Molecular Weight 53.1 g/mol [1] [2]
Physical Description Colorless to pale-yellow liquid with an unpleasant, pungent odor of garlic or onions [1] [2] [3]
Boiling Point 171°F (77°C) [1] [2]
Specific Gravity 0.81 [1] [2]
Vapor Pressure 83 mmHg [1] [2]
Solubility in Water 7% (70 g/L) [1] [3]
Odor Threshold Note: Odor can only be detected above the Permissible Exposure Level (PEL) [1]

Hazards Identification

Acrylonitrile presents multiple significant health and physical hazards.

Hazard Type Classification
Health Rating High (NFPA 4 - Material that on very short exposure could cause death or major residual injury [2]
Flammability Rating High (NFPA 3) - Liquids and solids that can be ignited under almost all ambient temperature conditions [2]
Reactivity Rating Moderate (NFPA 2) - Readily capable of violent, non-explosive change at elevated T/P [2]
OSHA Skin Notation Skin - This notation indicates the potential for systemic toxicity via dermal absorption and skin contact [1] [2]
Carcinogenicity Potential Occupational Carcinogen - Classified by NIOSH, OSHA, and IARC (IARC upgraded it to "carcinogenic to humans" in 2024) [1] [2] [3]

Major Health Effects:

  • Acute Exposure (All Routes): Symptoms include irritation of the eyes, skin, and respiratory tract; headache; sneezing; nausea; vomiting; weakness; dizziness; and asphyxia. Severe exposure can lead to tremors, convulsions, collapse, mild jaundice, low-grade anemia, and could be fatal [1] [4].
  • Dermal Contact: Causes severe localized irritation, pain, blistering (vesiculation), peeling, and can lead to scaling or allergic dermatitis [1] [4].
  • Chronic Exposure: Can cause central nervous system effects such as headache, insomnia, chest pains, fatigue, malaise, and irritability. It is a skin sensitizer and a possible human carcinogen, with studies linking it to lung cancer [1] [4].

Exposure Controls and Personal Protection

Strict engineering controls and personal protective equipment (PPE) are mandatory.

Exposure Limits:

Organization Exposure Limit Type Value Notation
NIOSH REL TWA (Time-Weighted Average) 1 ppm Ca, Skin
Ceiling (15-minute) 10 ppm Ca, Skin
OSHA PEL TWA 2 ppm Skin
Action Level 1 ppm Skin
Ceiling (15-minute) 10 ppm Skin
IDLH Immediate Danger Ca [60 ppm] (NIOSH) [1]

Personal Protective Equipment (PPE):

  • Skin Protection: Prevent skin contact. Wear appropriate chemical-resistant gloves, aprons, and boots. Wash skin immediately if contaminated [1].
  • Eye Protection: Prevent eye contact. Use safety goggles or a face shield. Eyewash stations and quick-drench showers must be readily available [1].
  • Respiratory Protection: Based on NIOSH recommendations [1]:
    • Above the REL or at any detectable concentration: Use a self-contained breathing apparatus (SCBA) or a supplied-air respirator operated in pressure-demand mode, both with a full facepiece.

Handling and Storage Protocols

Safe Handling:

  • Use only in a certified fume hood or with other local exhaust ventilation to maintain exposures below recommended limits [1] [4].
  • Avoid all contact with skin, eyes, and clothing.
  • Remove and replace clothing that becomes wet or contaminated, as the material is flammable and can be absorbed through the skin [1].

Storage Requirements:

  • Store in a cool, well-ventilated area, away from incompatible materials [5].
  • Incompatibilities: Strong oxidizers, strong acids, strong alkalis, bromine, copper, and amines [1].
  • Polymerization Hazard: Unless inhibited, it may polymerize spontaneously when heated or in the presence of strong alkali. Ensure the inhibitor (usually methylhydroquinone) is present [1].

First Aid Measures

Route of Exposure Immediate Procedure
Inhalation Move person to fresh air. Provide respiratory support. Seek medical attention immediately [1].
Skin Contact Water wash immediately. Remove contaminated clothing. Seek medical attention [1].
Eye Contact Irrigate immediately with copious amounts of water for at least 15 minutes. Seek medical attention [1].
Ingestion Do NOT induce vomiting. Seek medical attention immediately [1].

Metabolic Pathways

Understanding the metabolism of Acrylonitrile is critical for anticipating its toxicological effects. It is readily absorbed and metabolized primarily via two pathways [4]. The following diagram illustrates these key metabolic and toxicity pathways.

G cluster_path1 Major Pathway: Glutathione Conjugation cluster_path2 Cytochrome P450 Pathway Acrylonitrile Acrylonitrile GSH_Conjugation Conjugation with Glutathione (GSH) Acrylonitrile->GSH_Conjugation CYP2E1 Oxidation by CYP2E1 Acrylonitrile->CYP2E1 CEA 2-Cyanoethylmercapturic Acid (CEA) GSH_Conjugation->CEA Urine_Excretion1 Excreted in Urine CEA->Urine_Excretion1 CEO 2-Cyanoethylene Oxide (CEO) CYP2E1->CEO Cyanide Release of Cyanide CEO->Cyanide Systemic_Toxicity Systemic Toxicity (CNS, Liver, etc.) CEO->Systemic_Toxicity SC_Urine Thiocyanate (SCN⁻) Cyanide->SC_Urine Urine_Excretion2 Excreted in Urine SC_Urine->Urine_Excretion2

Frequently Asked Questions (FAQs)

Q1: Why is there a "Skin" notation for acrylonitrile, and why is dermal protection so critical? The "Skin" notation indicates that acrylonitrile is readily absorbed through the skin into the systemic circulation. Sufficient dermal exposure can cause not only severe local irritation and blistering but also systemic effects identical to those seen from inhalation, such as dizziness, nausea, and central nervous system depression [4]. Therefore, skin contact is a significant exposure route that must be prevented with chemical-resistant PPE.

Q2: What is the primary carcinogenic concern with acrylonitrile? The International Agency for Research on Cancer (IARC) has classified acrylonitrile as carcinogenic to humans (Group 1), finding sufficient evidence linking it to lung cancer. It had previously been classified as a possible human carcinogen (Group 2B) [3]. NIOSH and OSHA treat it as a potential occupational carcinogen, recommending that exposure be reduced to the lowest feasible concentration [1] [2].

Q3: How is acrylonitrile excreted from the body, and how can exposure be monitored? Acrylonitrile does not accumulate in the body. The majority of an absorbed dose is excreted in the urine within 24 to 48 hours as metabolites [4]. The two primary metabolites are 2-cyanoethylmercapturic acid (CEA) from glutathione conjugation and thiocyanate from the cytochrome P450 pathway. Biomonitoring through urine analysis can help assess exposure levels [4] [3].

References

Oleonitrile chromatographic analysis peak shape problems

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Peak Shape Problems

The table below summarizes the most common peak shape issues, their likely causes, and recommended solutions.

Problem Likely Causes Recommended Solutions

| Peak Tailing [1] [2] | - Column degradation (voids) [2]

  • Inappropriate mobile phase pH [3] [4]
  • Secondary interactions with stationary phase [5] | - Check column efficiency; replace if needed [2]
  • Use a mobile phase buffer to control pH [3] [6]
  • Consider a column with less active sites (e.g., high-purity silica) [5] | | Peak Fronting [1] | - Column overload (injection volume or concentration too high) [4]
  • Bad column connection (void volume) [2] | - Reduce sample injection volume or concentration [4]
  • Check and re-make all tubing connections before the column [2] | | Split Peaks [2] | - Void at column inlet [2]
  • Contaminated or scratched autosampler rotor [2]
  • Inadequate separation of components [2] | - Re-pack or replace the column [2]
  • Inspect and replace autosampler rotor seal if damaged [2]
  • Re-optimize method conditions (mobile phase, gradient) [4] | | Broad Peaks [1] | - Excessive extra-column volume (tubing too long/wide) [2]
  • Flow rate too low [4]
  • Column temperature too low [4] [5] | - Use shortest, narrowest bore tubing possible [2]
  • Optimize flow rate; consider Van Deemter equation [5]
  • Increase column temperature [4] | | Baseline Noise (Irregular) [1] | - Air bubbles in detector flow cell [3]
  • Contaminated mobile phase or system [3] | - Thoroughly degas mobile phases [3]
  • Clean the system and use high-purity solvents [3] |

Advanced Optimization & Method Development

For persistent problems, systematic optimization of method parameters is necessary.

Mobile Phase and pH Control

The mobile phase is not just a carrier; it's a critical participant in the separation [3].

  • pH Stability: A stable pH is crucial for reproducible retention times and peak shapes, especially for ionizable compounds [3] [6]. Use a buffer with a capacity suitable for your working pH.
  • Buffer Selection: Prepare buffers fresh and use HPLC-grade solvents to avoid contamination and microbial growth that introduce noise [3].
  • Elution Strength: The solvent strength of the organic modifier (e.g., acetonitrile, methanol) directly impacts retention and resolution [2]. Dissolve your sample in a solvent weaker than or equal to the starting mobile phase to avoid peak broadening [2].
Column and Temperature Management
  • Column Selection: The choice of column is paramount [5]. For oleonitrile, a non-polar compound, reverse-phase chemistry (e.g., C18) is typical. Consider columns with smaller particle sizes (e.g., sub-2μm) and solid-core particles for higher efficiency and resolution [4] [5].
  • Temperature Control: Temperature fluctuations impact retention times and peak shapes [3]. Use a column oven to maintain a consistent temperature. Higher temperatures generally reduce mobile phase viscosity, leading to narrower peaks and lower backpressure [4] [2].

Frequently Asked Questions (FAQs)

Q1: My peak retention times are shifting erratically. What should I check? This is often related to the pumping system or mobile phase consistency [2].

  • Pump Check: Purge the pumps and inspect/clean the check valves for proper sealing [2].
  • Mobile Phase Consistency: Ensure the mobile phase is prepared reproducibly and that its composition is not changing due to evaporation [3].
  • Temperature: Verify that the column temperature is stable [3].

Q2: Why is my baseline drifting or noisy?

  • Baseline Drift: Often caused by temperature fluctuations or a degraded mobile phase. Use a column oven and prepare fresh mobile phases daily [3].
  • Baseline Noise (Regular): Can be caused by electrical interference or pump pulsations. Check instrument grounding and ensure mobile phases are degassed [3] [1].
  • Baseline Noise (Irregular): Typically due to air bubbles in the detector flow cell or a contaminated flow cell. Degas solvents thoroughly and follow manufacturer guidelines for cleaning the flow cell [3] [2].

Q3: An extra peak is appearing in my chromatogram. What is the source?

  • Carryover from Previous Injection: Adjust the needle wash settings and ensure the gradient or run time is long enough to elute all strongly retained compounds from the previous run [2].
  • Contamination: Perform a blank injection. If the peak persists, the contamination may be in the needle or sample loop. Increase rinse volumes or manually clean these components [2].
  • Sample Degradation: If your analyte is unstable, it may be degrading in the vial to form a new compound, which appears as an extra peak [4].

Q4: How can I improve resolution for a critical pair of peaks that don't fully separate? Resolution (Rs) is mathematically influenced by efficiency (N), selectivity (α), and retention (k) [7].

  • Adjust Selectivity (α): This is the most powerful approach. Modify the mobile phase composition (e.g., ratio of organic to aqueous) or its pH to change the relative retention of the two compounds [4] [6].
  • Increase Efficiency (N): Use a column packed with smaller particles, a longer column, or optimize the flow rate to produce narrower peaks [4] [5].
  • Modify Retention (k): Ensure the peaks are not eluting too early (k > 2 is generally desirable) by adjusting the strength of the mobile phase [4].

Systematic Troubleshooting Workflow

When facing a chromatographic issue, follow a logical path to identify the root cause efficiently. The flowchart below outlines this process.

Start Start Troubleshooting Define Define the Problem Start->Define P1 Poor Peak Shape? Define->P1 P2 Retention Time Shift? Define->P2 P3 Baseline Issue? Define->P3 P4 Extra Peaks? Define->P4 PS1 Check: Column Condition, Mobile Phase pH, Sample Solvent P1->PS1 PS2 Check: Pump Performance, Mobile Phase Consistency, Column Temperature P2->PS2 PS3 Check: Mobile Phase Degassing, Detector Lamp/LED, Flow Cell P3->PS3 PS4 Check: Needle Wash Protocol, Column Elution Profile, Sample Stability P4->PS4 Rule Apply 'Rule of One': Change only one parameter at a time [2] PS1->Rule PS2->Rule PS3->Rule PS4->Rule

I hope this technical support center provides a clear path to resolving your this compound analysis challenges. For further in-depth training on specific issues, online platforms like CHROMacademy offer extensive webcasts and quick guides on chromatography troubleshooting [8].

References

scale-up challenges Oleonitrile industrial production

Author: Smolecule Technical Support Team. Date: February 2026

Oleonitrile Scale-Up: FAQ & Troubleshooting

Q1: What are the primary safety hazards when handling this compound? this compound is hazardous. Please consult its Safety Data Sheet (SDS) for complete handling instructions. Key hazards include [1]:

  • Skin Irritation: Causes skin irritation (H315) [1].
  • Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects (H400, H410) [1].

Personal Protective Equipment (PPE) is essential. Wear chemical-impermeable gloves, safety goggles, and fire-resistant clothing. Ensure adequate ventilation and avoid all sources of ignition [1].

Q2: We achieved excellent mixing in our lab-scale reactor, but the reaction is sluggish and inconsistent in the pilot-scale vessel. Why? This is a classic scale-up challenge related to mixing efficiency. As reactor volume increases, the surface area-to-volume ratio decreases, and achieving the same level of mixing requires careful consideration of power input and impeller design [2] [3].

The table below compares different scale-up criteria and their consequences to help you diagnose the issue [2]:

Scale-Up Criterion Relationship Effect on Mixing Time Typical Use Case
Constant Power per Unit Volume (P/V) ( n_2 = n_1 \times (D_1/D_2)^{2/3} ) Increases General purpose, turbulent flow
Constant Impeller Tip Speed ( n_2 = n_1 \times (D_1/D_2) ) Increases Shear-sensitive materials
Constant Impeller Speed (n) ( n_2 = n_1 ) Decreases Rarely achievable; requires high power

For this compound production, if the reaction is sensitive to local concentration gradients (e.g., in hydrogenation), maintaining constant P/V is often a good starting point. However, this will result in a longer mixing time, which might be the cause of your sluggish reaction. You may need to experimentally determine the most critical parameter for your specific reaction [2].

Q3: Our lab-scale reaction was easily cooled, but the large-scale batch risks overheating. What should we check? This is a common and critical issue in scale-up. The heat generated by a reaction is proportional to the reactor volume (scale factor, e.g., ( θ^3 )), while the area available for heat transfer only increases with the square of the scale factor (e.g., ( θ^2 )) [2]. Therefore, the cooling capacity per unit volume decreases upon scale-up.

  • Action: Review your calorimetry data from the lab scale to quantify the heat of reaction. For the large scale, calculate the maximum heat generation rate and compare it to the cooling capacity (e.g., jacket area × heat transfer coefficient) of your pilot-scale reactor. It may be necessary to slow the feed rate of reagents, use a colder coolant, or consider a reactor with additional internal heat exchange surfaces [2] [3].

Q4: What is a logical workflow for developing a scale-up protocol? A systematic, stage-gated approach is crucial for successful scale-up. The following workflow can serve as a guideline. You can use the diagram to visualize the entire process and identify the stage you are currently in.

Start Start with the End in Mind Define target production scale and full-scale reactor geometry A Lab-Scale (Bench) Establish proof of concept and reaction kinetics Start->A  Define Design Space B Pilot Scale Validate process in equipment geometrically similar to target A->B  Identify Critical Parameters  (e.g., mixing, heat transfer) C Demonstration Scale Prove process at near-commercial volumes B->C  Optimize and De-risk  Process Economics D Full-Scale Production Implement optimized process with rigorous control C->D  Final Validation

The corresponding stages and their objectives are [3]:

  • Start with the End in Mind: Define the target production volume and the type of full-scale reactor early. This ensures your lab-scale equipment is representative [2].
  • Lab-Scale (Bench): Establish proof of concept, reaction kinetics, and preliminary safety data using small quantities [3].
  • Pilot Scale: Test the process in equipment that is geometrically similar to the planned production vessel. This stage is key to quantifying the challenges in mixing, heat transfer, and mass transfer [2] [3].
  • Demonstration Scale: Prove the process at near-commercial volumes to finalize engineering design and economic calculations [3].
  • Full-Scale Production: Implement the fully validated and optimized process [3].

Proposed Experimental Protocol for Scale-Up Validation

This protocol outlines a methodology to systematically compare performance across different scales, focusing on mixing and heat transfer.

Objective: To identify and quantify scale-dependent variables when scaling up the this compound production process.

Principle: Key process parameters (like mixing time) are measured at a small scale and used to predict behavior at a larger scale using dimensionless numbers and scale-up criteria [2].

Materials and Equipment:

  • Lab-scale and pilot-scale bioreactors or agitated tanks with geometrically similar designs.
  • Data acquisition system for temperature, pH, Dissolved Oxygen (DO).
  • Tracer solution for mixing time studies.

Methodology:

  • Baseline at Lab Scale:

    • Mixing Time (( t_m )): Use a tracer method. Inject a pulse of acid/base or salt and measure the time for the solution to reach 95% homogeneity (( t_{95} )) using a pH or conductivity probe [2].
    • Power Input: Calculate the power per unit volume (P/V) for the impeller. For turbulent flow, ( P = N_p ρ n^3 D^5 ), where ( N_p ) is the power number, ( ρ ) is density, ( n ) is impeller speed, and ( D ) is impeller diameter [2].
    • Heat Transfer: Perform a calibration using an electrical heater to determine the overall heat transfer coefficient (U) of the system.
  • Scale-Up Projection:

    • Select a scale-up criterion (e.g., constant P/V).
    • Using the relationships in the table above, calculate the target impeller speed (( n_2 )) and power requirement (( P_2 )) for the larger pilot-scale vessel [2].
  • Validation at Pilot Scale:

    • Run the this compound synthesis reaction at the lab scale and at the pilot scale using the calculated parameters.
    • Measure and compare key performance indicators (KPIs) like reaction rate, yield, and product quality between the two scales.

Interpretation:

  • If KPIs are consistent, the chosen scale-up criterion is likely appropriate.
  • Significant deviations indicate that another factor (e.g., mass transfer of hydrogen) may be rate-limiting at the larger scale, requiring further investigation.

I hope this technical guide provides a solid foundation for addressing your scale-up challenges. The field of chemical engineering scale-up is complex, and these principles provide a starting point.

References

Oleonitrile enzymatic hydrolysis rate enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Optimization and Troubleshooting Guide

This table summarizes key parameters and common issues to consider for enhancing the hydrolysis rate of nitrile compounds, based on research into acrylonitrile degradation [1].

Parameter/Optimal Condition Common Issues & Symptoms Troubleshooting Steps & Enhancement Strategies

| Temperature Optimal: ~30°C [1] | • Slow reaction rate • Loss of enzyme activity | • Test activity across a temperature gradient (e.g., 25°C-40°C) [1]. • Ensure precise, consistent temperature control. | | pH Level Optimal: ~6 [1] | • Drastic drop in reaction rate • Enzyme denaturation | • Screen different pH buffers (e.g., pH 5-9) [1]. • Use a buffering system to maintain stability. | | Catalyst Concentration Optimal: High cell concentration (e.g., 100 g/L cells) [1] | • Rate does not increase with more catalyst • High viscosity or mixing issues | • Determine the optimal enzyme-to-substrate ratio [1]. • Consider stepwise feeding to avoid high initial concentration. | | Reaction Time & Kinetics Half-life: ~3.9 hours for acrylonitrile [1] | • Reaction stalls before completion • Product inhibition | • Model kinetics (e.g., first-order: lnC = -kt + C₀) [1]. • Use fed-batch reactor to manage substrate levels. | | Enzyme Selection & Pathway Nitrilase vs. Nitrile Hydratase/Amidase [2] | • Accumulation of amide intermediate • Low acid yield | • Confirm enzyme specificity (Nitrilase directly produces acid) [2]. • Use whole cells with complementary enzyme systems. |

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic pathways for hydrolyzing nitriles, and how do they affect my product? There are two main pathways [2]:

  • Nitrilase Pathway: Converts nitriles directly to the corresponding carboxylic acid and ammonia. This is a one-step process. If your goal is to produce an acid (like oleic acid from oleonitrile), you should seek out a nitrilase enzyme.
  • Nitrile Hydratase (NHase) - Amidase Pathway: This is a two-step process. First, NHase hydrates the nitrile to an amide. Then, amidase hydrolyzes the amide to the acid. If your reaction is accumulating an amide intermediate, you are likely using a microbe or enzyme preparation that relies on this pathway. Ensuring a highly active amidase is crucial for complete conversion to the acid.

Q2: How can I experimentally determine the kinetics of my hydrolysis reaction? You can determine the reaction kinetics by periodically sampling the reaction mixture and quantifying the residual nitrile concentration. For acrylonitrile hydrolysis by Arthrobacter nitroguajacolicus, the degradation followed first-order kinetics, described by the equation lnC = -0.1784t + 5.3349, where C is the concentration and t is time [1]. You can use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for accurate quantification [1]. Establishing a kinetic model helps in predicting performance and scaling up the process.

Q3: The reaction rate is slow, even with sufficient enzyme. What could be the cause? Beyond suboptimal pH or temperature, consider these factors:

  • Substrate or Product Inhibition: High concentrations of the starting nitrile or the final acid product can inhibit the enzyme and slow the reaction [3]. A fed-batch strategy, where the substrate is added gradually, can help maintain low, non-inhibitory concentrations.
  • Enzyme Stability: The enzyme may be deactivating over time due to agitation, shearing, or other conditions. Check the enzyme's half-life under your operational settings.
  • Mass Transfer Limitations: If the reaction is heterogeneous (e.g., involving a solid substrate or immiscible liquids), the slow diffusion of reactants can be the rate-limiting step. Increasing agitation or using a surfactant might improve the rate.

Q4: How can I scale up the enzymatic hydrolysis process from lab to production? Scaling up requires careful consideration. A study on enzymatic hydrolysis of soy protein found that temperature was the most difficult parameter to reproduce when moving from a lab scale (0.7 mL) to a semi-industrial scale (4000 mL) [4]. The optimal temperature range observed in the lab (40-60°C) narrowed significantly to a single optimal point (50°C) at the larger scale. This highlights that you should:

  • Re-optimize critical parameters (especially temperature) at the pilot scale.
  • Pay close attention to mixing and heat transfer, which behave differently in large reactors.
  • Run a pilot-scale experiment before full industrial implementation [4].

Experimental Workflow for Method Development

The following diagram outlines a systematic workflow for establishing and optimizing an enzymatic hydrolysis process, based on the methodologies used in the search results.

Start Start: Define Reaction Objective S1 Select Enzyme/Strain (Nitrilase vs. NHase/Amidase) Start->S1 S2 Establish Analytical Methods (GC/HPLC for quantification) S1->S2 S3 Single-Factor Optimization (pH, Temperature, Catalyst Load) S2->S3 S4 Kinetic Model Development (Determine rate law & half-life) S3->S4 S5 Identify & Mitigate Issues (Substrate inhibition, etc.) S4->S5 S6 Validate at Larger Scale (Re-optimize parameters) S5->S6 End Report Final Protocol S6->End

Detailed Experimental Protocol: Nitrile Hydrolysis

This protocol is adapted from a study on acrylonitrile degradation by Arthrobacter nitroguajacolicus ZJUTB06-99 [1], providing a concrete methodological example.

Objective: To hydrolyze a nitrile compound to its corresponding carboxylic acid using a whole-cell biocatalyst and determine the optimal conditions and kinetics.

Materials:

  • Biocatalyst: Bacterial strain with nitrile-degrading capability (e.g., Arthrobacter nitroguajacolicus or Rhodococcus rhodochrous).
  • Substrate: The target nitrile (e.g., this compound, Acrylonitrile).
  • Equipment:
    • Bioreactor or flasks with shaking incubator.
    • Centrifuge.
    • pH meter.
    • GC-MS or HPLC system for analysis [1].

Procedure:

  • Cell Culture and Preparation:

    • Grow the bacterial strain in an appropriate medium. For Arthrobacter nitroguajacolicus, LB medium was used [1].
    • Harvest cells during the late logarithmic growth phase by centrifugation (e.g., 10,000 rpm for 10 minutes) [1].
    • Wash the cell pellet with a buffer or deionized water to remove residual medium.
  • Reaction Setup:

    • Prepare a simulated wastewater or buffer solution containing the nitrile substrate. A common initial concentration is 200 mg/L [1].
    • Suspend the harvested cells in the reaction mixture. The study used a high cell concentration of 100 g/L for maximum degradation [1].
    • Incubate the reaction mixture in a controlled environment (e.g., in flasks on a shaker or in a bioreactor with a magnetic stirrer) [1].
  • Single-Factor Optimization:

    • Systematically vary one parameter at a time while keeping others constant.
    • Temperature: Test a range from 25°C to 40°C [1].
    • pH: Test a range from 5 to 9 [1].
    • Catalyst Concentration: Test different cell masses (e.g., 20 to 100 g/L) [1].
    • Sample the reaction at regular intervals to measure the residual nitrile concentration and calculate the degradation rate.
  • Kinetic Analysis:

    • For each experiment, take multiple samples over time.
    • Analyze the concentration data. If the reaction follows first-order kinetics, a plot of ln(C) versus time (t) should yield a straight line. The slope is the rate constant (k), and the half-life can be calculated as ln(2)/k [1].
  • Product Identification:

    • Use GC-MS or LC-MS to identify the products in the reaction mixture. This confirms the pathway (direct conversion to acid or via an amide intermediate) [1].

References

minimizing byproducts Oleonitrile chemical transformations

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Minimize Byproducts

The following table summarizes general strategies that are crucial for optimizing chemical processes like those involving oleonitrile [1].

Strategy Core Principle Example Techniques
Understand the Mechanism [1] Analyze reaction kinetics, thermodynamics, and catalysis to identify byproduct sources. [1] Adjust temperature, pressure, concentration, residence time, catalyst loading. [1]
Design the Reactor [1] Select a reactor type that favors the desired product pathway. [1] Choose between batch/continuous, stirred tank/plug flow, or fixed/fluidized bed reactors. [1]
Control Raw Material Quality [1] Prevent impurities from introducing side reactions. [1] Purify feedstock via filtration, distillation, adsorption, or extraction. [1]
Implement Effective Separation [1] Efficiently separate the desired product from byproducts and unreacted materials. [1] Use distillation, extraction, crystallization, or membrane separation. [1]
Monitor the Process [1] Use real-time data to maintain optimal conditions and correct deviations. [1] Employ sensors for temperature, pressure, flow, and pH with automated controllers. [1]

For your work on this compound, applying these principles could involve:

  • Precise Control of Reaction Conditions: The synthesis of similar complex organic molecules, such as lactide, requires meticulous control over parameters like temperature and catalyst to prevent undesired side reactions like transesterification or depolymerization [2].
  • Catalyst Selection: Using highly selective catalysts, including those based on non-toxic, biogenic metals or enzymes, can be a key factor in minimizing byproducts, as is the case in the ring-opening polymerization of lactide and glycolide [2].

Experimental Workflow for Process Optimization

The diagram below outlines a systematic workflow you can follow to diagnose and resolve issues with byproduct formation in your experiments.

Workflow for Minimizing Chemical Byproducts Start High Byproduct Formation in this compound Process Step1 Analyze Reaction Mechanism • Identify potential side reactions • Review kinetic and thermodynamic data Start->Step1 Step2 Optimize Reaction Conditions • Systematically vary:  - Temperature & Pressure  - Catalyst type & loading  - Reactant concentrations Step1->Step2 Step3 Improve Purification • Evaluate separation techniques:  - Distillation  - Extraction  - Crystallization Step2->Step3 Step4 Implement Controls • Install sensors for key parameters • Set up feedback control loops Step3->Step4 Decision1 Byproducts reduced to acceptable level? Step4->Decision1 Decision1->Step1 No Success Process Optimized Document protocol Decision1->Success Yes

Frequently Asked Questions

Q: How can I troubleshoot my this compound transformation if I get very few of the desired product? A: First, verify the purity of your starting materials, as impurities can derail the reaction [1]. Then, systematically analyze your process: check if the reactor type is appropriate, confirm that sensors are calibrated correctly, and use analytical methods (like GC-MS or HPLC) to identify the major byproducts, which can provide clues about the unwanted side reactions occurring [1].

Q: I am transforming large or complex molecules and getting many byproducts. What can I do? A: This is common with complex molecules. Consider switching from a standard batch reactor to a continuous flow reactor, which can offer better control over reaction parameters like residence time and heat transfer, potentially suppressing side reactions [1]. Also, explore different classes of catalysts, including enzymatic catalysts, which are known for high selectivity in complex transformations [2].

Q: The purification of this compound from the reaction mixture is inefficient. Any advice? A: Review the separation techniques in use. It might be necessary to employ a multi-stage purification process. For instance, an initial distillation could be followed by a crystallization step to achieve higher purity [1]. The key is to select a sequence of methods that leverage the specific physical and chemical differences between your desired product and the byproducts.

References

Oleonitrile vs saturated nitriles reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Nitrile Reactivity

The reactivity of a nitrile is primarily determined by the electronic and steric properties of its molecular structure. The table below summarizes how these factors generally influence reactivity.

Feature Description & Impact on Reactivity
Nitrile Group Electrophilic carbon (electron-deficient) due to triple bond's high dipole moment; susceptible to nucleophilic attack [1] [2].
Electronic Effects Electron-withdrawing groups near nitrile increase electrophilicity; electron-donating groups decrease it [3].
Steric Effects Bulky groups near nitrile carbon can hinder nucleophile approach, slowing reaction rates [3].

Oleonitrile's Structure and Its Implications

This compound has a specific structure that differentiates it from a simple saturated nitrile.

  • Chemical Structure: this compound is formally derived from oleic acid and has the structure (Z)-9-Octadecenenitrile [4]. This means it is an 18-carbon chain with a cis double bond between carbons 9 and 10, and a nitrile group (-CN) at one end.
  • Predicted Reactivity: The long carbon chain is primarily electron-donating, which would slightly decrease the nitrile's inherent electrophilicity compared to nitriles attached to electron-withdrawing groups. The key structural feature is the internal cis carbon-carbon double bond.
    • The double bond itself does not directly activate the nitrile group electronically. Its main influence is steric: the kinked shape of the cis double bond makes the molecule more bulky and less linear than a saturated equivalent like stearonitrile (octadecanenitrile).
    • This increased steric bulk around the central part of the molecule can influence how this compound interacts with the active sites of enzymes or other large targets, potentially affecting its binding and reactivity in biological contexts [1].

A Protocol for Comparative Reactivity Testing

To experimentally compare the reactivity of this compound with a saturated nitrile (e.g., stearonitrile), you could use a hydrolysis assay, a common reaction for nitriles [2] [3]. The workflow below outlines the key stages of this experiment.

G Start Start Experiment Prep 1. Sample Preparation • Prepare equimolar solutions of This compound and saturated nitrile • Use consistent solvent (e.g., ethanol) Start->Prep Condition1 2. Acidic Hydrolysis • Heat with dilute H₂SO₄ • Monitor for carboxylic acid formation (e.g., via TLC) Prep->Condition1 Condition2 3. Basic Hydrolysis • Heat with dilute NaOH • Monitor for carboxylate salt formation (e.g., via pH change) Prep->Condition2 Data 4. Data Collection • Record reaction time • Measure product yield • Calculate reaction rate Condition1->Data Condition2->Data Compare 5. Compare Reactivity Data->Compare

Detailed Experimental Steps:

  • Sample Preparation: Prepare separate solutions of this compound and a saturated nitrile control (like stearonitrile or a shorter-chain analog for practical solubility) in an appropriate solvent (e.g., ethanol), ensuring they are of equal molar concentration [5].
  • Acidic Hydrolysis: Heat each solution under reflux with a catalyst, such as dilute sulfuric acid (H₂SO₄) or cobalt salts, which are known to facilitate nitrile reactions [6] [7]. Sample the reaction mixture at regular intervals.
  • Basic Hydrolysis: In a parallel set of experiments, heat each nitrile solution under reflux with a base like sodium hydroxide (NaOH) [2] [3].
  • Data Collection:
    • Reaction Monitoring: Use analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting nitrile and the formation of the carboxylic acid product.
    • Kinetic Analysis: Calculate the reaction rate constant (k) for each nitrile under both acidic and basic conditions. The nitrile with the larger rate constant is the more reactive one.
  • Comparison: Compare the rate constants and overall conversion yields between this compound and the saturated nitrile. A slower rate for this compound would confirm that its unsaturated, bulky structure sterically hinders the hydrolysis reaction.

Key Takeaways for Drug Development

The presence of a nitrile group is a strategic choice in medicinal chemistry. While a direct comparison for this compound is not available, general principles from approved drugs provide context [1] [8]:

  • Covalent Inhibition: The nitrile can act as a mild electrophilic warhead, forming reversible covalent bonds with nucleophilic cysteine or serine residues in enzyme active sites (e.g., as seen in the COVID-19 drug nirmatrelvir) [1].
  • Pharmacokinetic Optimization: The nitrile group can improve water solubility and metabolic stability, and decrease susceptibility to hepatic oxidation, thereby improving a drug's profile [1].
  • Steric and Electronic Tuning: The molecule attached to the nitrile is crucial. As with this compound's double bond, bulky groups can be used to fine-tune reactivity and selectivity, preventing off-target effects by making the nitrile less accessible or reactive towards other biological nucleophiles [1] [3].

References

Oleonitrile metabolic stability in biological systems

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Stability Assays in Drug Development

While not specific to oleonitrile, the search results detail established laboratory assays used to evaluate how compounds are processed in the body [1]. The table below summarizes these key methods.

Assay Name Biological Components Used Metabolic Pathways Covered
Liver Microsomal Stability [1] Liver microsomes (subcellular fractions) Phase I metabolism (e.g., Cytochrome P450 enzymes) [2] [1]
Liver Cytosol Stability [1] Liver cytosol (cytosolic fraction) Cytosolic enzymes (e.g., aldehyde oxidase (AO)) [2] [1]
Liver S9 Stability [1] Liver S9 fraction (contains both microsomal and cytosolic components) Both Phase I and Phase II enzymes (e.g., UGTs, SULTs) [2] [1]
Hepatocyte Stability [2] [1] Intact liver cells (hepatocytes) Fully functional metabolic system, including both Phase I and Phase II enzymes [2] [1]
Extrahepatic Metabolism Stability [1] Subcellular fractions from organs like intestine, lung, or kidney Metabolic activity in non-liver tissues [1]

Standard Experimental Protocols

For researchers, the general protocols for these assays involve incubating the test compound with the biological system and measuring its disappearance over time [1]. Here is a simplified workflow common to these studies:

metabolic_workflow start Compound Incubation step1 Prepare Biological System (Liver Microsomes, Hepatocytes, etc.) start->step1 step2 Add Test Compound and Cofactors step1->step2 step3 Incubate at 37°C under controlled conditions step2->step3 step4 Sample at Multiple Time Points step3->step4 step5 Stop Reaction (e.g., with solvent) step4->step5 step6 Analyze Samples (LC-MS/MS) step5->step6 end Calculate Intrinsic Clearance and Half-life step6->end

To ensure reliable and reproducible results, the scientific community has developed frameworks like the SIRO (Sample, Instrument, Reagent, Objective) model and the SMART Protocols ontology to standardize how experimental protocols are documented [3]. This emphasizes the importance of clearly reporting:

  • Sample: A precise description of the test compound and the biological material (e.g., human liver microsomes from a pooled donor group).
  • Instrument: The analytical equipment used (e.g., Liquid Chromatograph with Tandem Mass Spectrometry, LC-MS/MS).
  • Reagent: All cofactors and buffers essential for the enzyme reactions.
  • Objective: The specific goal of the experiment (e.g., "to determine the in vitro half-life of this compound in human hepatocytes").

References

Oleonitrile green chemistry metrics vs petroleum-based nitriles

Author: Smolecule Technical Support Team. Date: February 2026

Green Synthesis Pathways for Nitriles

Green chemistry aims to develop environmentally benign processes. For nitrile synthesis, several promising methods have been established that avoid highly toxic cyanide reagents and reduce waste.

The table below summarizes three key green synthesis pathways identified in the literature.

Method Description Key Features Example Citations
Catalytic Ammoxidation of Alcohols Converts alcohols to nitriles using aqueous ammonia and oxygen (or air). Uses renewable feedstocks (alcohols); water is the only by-product; employs non-noble metal catalysts (e.g., Co, Fe). [1]
One-Pot Synthesis from Aldehydes Transforms aldehydes into nitriles using various oxidizing agents and ammonia sources. Avoids isolation of intermediate products; can use eco-friendly catalysts and conditions. [2]
Enzymatic Hydrolysis (Nitrilases) Uses nitrilase enzymes to convert nitriles directly to carboxylic acids and ammonia. High selectivity (e.g., stereoselectivity); operates under mild conditions; used in industrial production of acids like (R)-(-)-mandelic acid. [3]

A general workflow for the catalytic ammoxidation of alcohols, one of the most prominent green methods, can be visualized as follows:

G A Alcohol (R-CH2OH) B Catalytic Oxidation (Metal Oxide Catalyst, O2) A->B C Aldehyde (R-CHO) B->C B->C Dehydrogenation D Condensation with NH3 C->D E Imine Intermediate (R-CH=NH) D->E F Oxidation E->F G Nitrile (R-C#N) F->G F->G Dehydrogenation

Experimental Considerations for Comparison

To objectively compare oleonitrile with its petroleum-based counterparts, you would typically need to evaluate them against a set of green chemistry principles and metrics. Based on the search results and general scientific knowledge, here are key metrics and methodologies that are relevant for such a comparison:

  • Atom Economy: Calculate the percentage of reactant atoms incorporated into the final product. The ammoxidation of alcohols, for instance, is a reaction with high atom economy. [1]
  • E-Factor: Determine the mass of waste produced per mass of product. This includes all non-product outputs, emphasizing the advantage of processes where water is the primary by-product. [3]
  • Environmental and Toxicity Impact:
    • Starting Materials: Assess the renewability of feedstocks (e.g., biomass-derived alcohols vs. petroleum derivatives) and the toxicity of reagents (e.g., avoiding cyanide-based reagents). [1] [2]
    • Catalyst Use: Evaluate the use of non-noble, recyclable catalysts versus traditional ones.
    • Life Cycle Assessment (LCA): A full LCA would be needed to quantify the overall environmental footprint from raw material extraction to end-of-life.
  • Process Safety: Compare the inherent safety of operating conditions, such as the use of molecular oxygen versus more hazardous oxidants. [1]

How to Proceed with Your Comparison Guide

Since direct data for this compound is missing, you can structure your guide using the following approach:

  • Define the Baseline: Clearly identify the specific petroleum-based nitrile you are comparing this compound to and the conventional industrial process used for its production.
  • Apply General Green Principles: Use the information in the table and diagram above to describe the potential green synthesis routes for this compound.
  • Calculate Key Metrics: For a rigorous comparison, you would need to calculate metrics like Atom Economy and E-Factor for both the conventional and the proposed green synthesis pathways for this compound, based on their balanced chemical equations.
  • Acknowledge Data Gaps: Be transparent in your guide that while green pathways are established for nitriles in general, specific quantitative data for this compound may require further primary research or experimental work.

References

Oleonitrile biodegradability environmental impact assessment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nitrile Biodegradability

Nitriles are a broad class of compounds, and their environmental fate can vary significantly. While data for oleonitrile is lacking, research on other nitriles shows that biodegradation by microorganisms is a key removal pathway in the environment.

The table below summarizes biodegradability and impact information for some well-studied nitriles and related compounds for context.

Compound Biodegradability & Environmental Impact Key Findings & Mechanisms
Acetonitrile Biodegradable [1] [2] Degraded by specific bacterial strains (e.g., Rhodococcus pyridinivorans); complete mineralization achieved in algal-bacterial microcosms [1] [2].
Acrylonitrile Not persistent; high mammalian toxicity [3] Aerobic soil DT₅₀: 15 days; classified as carcinogenic and mutagenic; high solubility leads to groundwater leaching potential [3].
Cyanides (e.g., HCN) Toxic but biodegradable [4] [5] Highly toxic to organisms by inhibiting metalloenzymes; specialized cyanotrophic bacteria (e.g., Pseudomonas pseudoalcaligenes) can use them as a nitrogen source [5].

General Assessment Methodologies

Since direct data on this compound is unavailable, the following established experimental protocols from research on similar compounds can serve as a template for designing your own study.

  • 1. Biodegradation Screening Tests

    • Principle: Determine if a substance can be broken down by microorganisms in a defined medium.
    • Protocol: Use an enrichment-culture technique where environmental samples (e.g., from soil or wastewater) are cultivated with the nitrile compound as the sole nitrogen or carbon source [1]. The degradation is monitored by measuring the disappearance of the parent compound, often using techniques like gas or liquid chromatography [4].
  • 2. Bioreactor-Scale Treatment

    • Principle: Evaluate the efficiency and kinetics of biodegradation under controlled, larger-scale conditions.
    • Protocol: A pilot-scale photobioreactor can be used for compounds like acetonitrile. The system typically operates with a symbiotic algal-bacterial consortium, where the algae produce oxygen via photosynthesis to support aerobic bacteria. Key parameters to monitor include concentration of the nitrile, pH, and ammonium levels over time [2].
  • 3. Analysis of Degradation Pathways

    • Principle: Identify the metabolic pathway and breakdown products.
    • Protocol: After establishing biodegradation, analyze metabolites using transcriptomic and proteomic techniques. This "cyan-omics" approach helps identify the specific enzymes (e.g., nitrilases, nitrile hydratases) and genes involved in the degradation pathway [5].

The following diagram outlines the logical workflow for conducting a biodegradability and environmental impact assessment, integrating the methodologies described above.

cluster_1 Experimental Phase Start Start Assessment Step1 Screening Tests Start->Step1 Step2 Bioreactor Kinetics Step1->Step2 Positive Result Step1->Step2 Step3 Pathway Analysis Step2->Step3 Step2->Step3 Step4 Ecotoxicology Step3->Step4 Step5 Impact Report Step4->Step5

How to Proceed with Your Assessment

Given the lack of direct data, here are concrete steps you can take to build your comparison guide:

  • Consult Specialized Databases: Search in-depth chemical and environmental science databases like the US EPA ECOTOX Knowledgebase or PubMed for any niche studies on this compound or very similar long-chain nitriles [3].
  • Evaluate Read-Across Potential: Consider using a read-across approach, where you use the data available for acetonitrile, acrylonitrile, and other nitriles to make informed, but cautious, predictions about the likely behavior of this compound.
  • Focus on Testing: The most reliable approach for a publication aimed at professionals would be to conduct original laboratory testing using the methodologies outlined above.

References

Oleonitrile synthetic utility vs other bio-based intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Bio-based Pathways for Acrylonitrile Production

Acrylonitrile (ACN) is a crucial monomer for producing synthetic fibers, resins, and rubbers [1] [2]. The standard commercial process is the ammoxidation of propylene (SOHIO process) [2]. Recent research focuses on sustainable production from renewable feedstocks like biodiesel-derived glycerol and biomass-derived amino acids [3] [4] [5].

The table below summarizes the two primary bio-based routes for acrylonitrile synthesis:

Feature/Parameter Glycerol-to-Acrylonitrile Route [4] Glutamic Acid-to-Acrylonitrile Route [5]
Primary Feedstock Glycerol (from biodiesel production) Glutamic acid (from renewable feedstocks)
Key Intermediate Acrolein 3-Cyanopropanoic Acid
Reaction Type Two-step: Dehydration → Ammoxidation Two-step: Oxidative Decarboxylation → Decarbonylation-elimination

| Key Reagents/Catalysts | - Dehydration: Acid catalysts (e.g., zeolites)

  • Ammoxidation: Metal oxide catalysts (e.g., Bi-Mo, Fe-Sb-O) | - Oxidative Decarboxylation: N-Bromosuccinimide (NBS), Sodium Hypochlorite (NaOCl) | | Reported Yield | Information not provided in search results | Overall ACN yield: ~17% (from 3-cyanopropanoic acid) Intermediate yield: 36-43% (3-cyanopropanoic acid from glutamic acid) | | Technology Readiness | Considered the most viable bio-based route [2] | Laboratory stage (as of 2011 research) |

Detailed Experimental Protocols

Based on the available information, here is a deeper look into the methodologies for these bio-based routes.

Glycerol to Acrylonitrile via Acrolein

This route involves a cascade of reactions, often performed in one or two reactor stages.

  • Step 1: Dehydration of Glycerol to Acrolein

    • Procedure: Glycerol vapor is passed over a solid acid catalyst in a fixed-bed reactor at elevated temperatures (typically 250-350 °C). Common catalysts include supported zeolites or tungsten oxides. The reaction is often carried out in the presence of an inert gas or air [4].
    • Reaction: ( C_3H_8O_3 \rightarrow C_3H_4O + 2 H_2O ) (Glycerol → Acrolein)
  • Step 2: Ammoxidation of Acrolein to Acrylonitrile

    • Procedure: The resulting acrolein vapor is then mixed with ammonia (NH₃) and air or oxygen. This mixture is passed over a second catalyst, typically a mixed metal oxide system (e.g., bismuth molybdate, Bi-Mo-O, or iron antimony oxide, Fe-Sb-O), at temperatures between 400-500 °C [4].
    • Reaction: ( 2 C_3H_4O + 2 NH_3 + 3 O_2 \rightarrow 2 C_3H_3N + 6 H_2O ) (Acrolein → Acrylonitrile)

The following diagram outlines the workflow for this two-step catalytic process:

G Start Glycerol Feedstock R1 Step 1: Catalytic Dehydration (Catalyst: Zeolites, etc.) Temp: 250-350 °C Start->R1 I1 Intermediate: Acrolein R1->I1 R2 Step 2: Catalytic Ammoxidation (Catalyst: Bi-Mo-O, Fe-Sb-O, etc.) Temp: 400-500 °C I1->R2 End Product: Acrylonitrile R2->End

Glutamic Acid to Acrylonitrile

This chemical synthesis route involves transformations in a liquid-phase reactor [5].

  • Step 1: Oxidative Decarboxylation to 3-Cyanopropanoic Acid

    • Procedure: Glutamic acid is reacted with an oxidizing agent like N-Bromosuccinimide (NBS) or Sodium Hypochlorite (NaOCl) in an aqueous or organic solvent system. The reaction is typically conducted in standard glassware, potentially under controlled temperature (0°C to room temperature), to form the nitrile intermediate [5].
    • Reaction: ( HO_2CCH_2CH_2CH(NH_2)CO_2H \rightarrow NCH_2CH_2CO_2H ) (Glutamic Acid → 3-Cyanopropanoic Acid)
  • Step 2: Decarbonylation-Elimination to Acrylonitrile

    • Procedure: 3-Cyanopropanoic acid undergoes a decarbonylation-elimination reaction. Specific reaction conditions (e.g., catalysts, temperature) for this step are not detailed in the available source, but the step is noted as necessary to form the final acrylonitrile product [5].
    • Reaction: ( NCH_2CH_2CO_2H \rightarrow CH_2=CH-CN ) (3-Cyanopropanoic Acid → Acrylonitrile)

The workflow for this synthesis pathway is illustrated below:

G Start Glutamic Acid R1 Step 1: Oxidative Decarboxylation (Reagents: NBS, NaOCl) Start->R1 I1 Intermediate: 3-Cyanopropanoic Acid R1->I1 Yield: 36-43% R2 Step 2: Decarbonylation-Elimination I1->R2 End Product: Acrylonitrile R2->End Yield: ~17%

Performance and Practical Considerations

When evaluating these bio-based intermediates for R&D, consider these broader points:

  • Glycerol Route Viability: The pathway from glycerol is widely considered the most promising and viable bio-based alternative to propylene-based ACN production, due to glycerol's availability as a biodiesel byproduct [2].
  • Yield Challenges: The glutamic acid route currently faces significant yield challenges, making it less competitive from a process efficiency standpoint [5].
  • Industrial Context: As of a 2024 review, no bio-based production method was yet considered commercially competitive with the established propylene ammoxidation process, though research is actively ongoing [3] [2].

References

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Physical Description

Liquid

XLogP3

7.1

Density

0.848 @ 17 °C/17 °C

Melting Point

-1.0 °C
-1 °C

UNII

59F4912BUE

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (10.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

112-91-4

Wikipedia

Oleonitrile

Methods of Manufacturing

REACTION OF OLEIC ACID WITH AMMONIA IN LIQUID OR VAPOR PHASE IN THE PRESENCE OF A DEHYDRATION CATALYST, EG, ALUMINA

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
9-Octadecenenitrile, (9Z)-: ACTIVE

Dates

Last modified: 02-18-2024

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